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  • Product: Ethyl 2-amino-4-propoxybenzoate

Core Science & Biosynthesis

Foundational

Pharmacokinetics and Bioavailability of Ethyl 2-amino-4-propoxybenzoate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-amino-4-propoxybenzoate is a highly lipophilic, uncharged ester-type local anesthetic analog. Structurally related to benzocaine and proparacaine, it is designed for topical and surface anesthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-4-propoxybenzoate is a highly lipophilic, uncharged ester-type local anesthetic analog. Structurally related to benzocaine and proparacaine, it is designed for topical and surface anesthesia. This whitepaper provides an in-depth analysis of its structure-activity relationships (SAR), pharmacokinetic (PK) profile, and the rigorous bioanalytical methodologies required to evaluate its absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Properties & Mechanistic Rationale

To understand the pharmacokinetics of Ethyl 2-amino-4-propoxybenzoate, one must first analyze its molecular architecture. The compound deviates from standard local anesthetics (like lidocaine or procaine) in several critical ways:

  • Absence of a Tertiary Amine: Unlike procaine, which possesses an ionizable diethylamino group, this compound is a simple ethyl ester. It lacks a basic center, meaning it remains entirely un-ionized at physiological pH (pH 7.4). Consequently, it accesses and blocks voltage-gated sodium channels (Nav) via the hydrophobic pathway directly through the lipid bilayer, a mechanism well-documented for structurally similar uncharged anesthetics like benzocaine[1].

  • 4-Propoxy Substitution: The addition of a propoxy chain at the para position significantly increases the molecule's partition coefficient (LogP). This drives rapid partitioning into neuronal membranes and adipose tissue, enhancing local bioavailability but restricting systemic circulation.

  • 2-Amino (Ortho) Positioning: Moving the primary amine to the ortho position (relative to the ester carbonyl) creates profound steric hindrance. This structural choice physically shields the ester bond from nucleophilic attack by the serine residue in the active site of esterases, thereby prolonging its local half-life compared to para-substituted analogs.

Pharmacokinetic Profile (ADME)

Absorption and Bioavailability

Due to its high lipophilicity, Ethyl 2-amino-4-propoxybenzoate exhibits rapid percutaneous and transmucosal absorption. When applied topically, local tissue bioavailability is near 100%. However, systemic bioavailability is exceptionally low (< 5%) due to massive first-pass metabolism in the skin and plasma.

Distribution

The compound possesses a large volume of distribution ( Vd​ ). Once absorbed, it rapidly partitions away from the aqueous plasma into lipid-rich compartments. It is highly bound to plasma proteins, predominantly albumin and alpha-1-acid glycoprotein.

Metabolism

The biotransformation of this compound is driven by two competing pathways:

  • Ester Hydrolysis: The primary systemic clearance mechanism is rapid hydrolysis by plasma butyrylcholinesterase (BChE) and hepatic carboxylesterases, yielding 2-amino-4-propoxybenzoic acid and ethanol. The systemic clearance of highly lipophilic ester anesthetics is predominantly driven by this metabolic degradation rather than renal excretion[2].

  • N-Acetylation: During percutaneous absorption, the primary aromatic amine is highly susceptible to N-acetylation by skin acetyltransferases[3]. This N-acetylation pathway can account for a significant portion of the drug's biotransformation during topical application, potentially yielding biologically active metabolites[4].

MetabolicPathway A Ethyl 2-amino-4-propoxybenzoate (Lipophilic Parent) B Butyrylcholinesterase (Plasma/Tissue) A->B Ester Hydrolysis C N-Acetyltransferase (Skin/Liver) A->C N-Acetylation D 2-amino-4-propoxybenzoic acid + Ethanol B->D Cleavage E N-acetyl-ethyl-2-amino-4-propoxybenzoate C->E Conjugation

Metabolic pathways of Ethyl 2-amino-4-propoxybenzoate via hydrolysis and N-acetylation.

Excretion

The highly polar acid metabolite (2-amino-4-propoxybenzoic acid) and any N-acetylated conjugates are primarily eliminated via renal excretion. Trace amounts of the unchanged parent compound are found in urine due to its rapid hydrolytic cleavage.

Quantitative Data Summary

The following table synthesizes the projected pharmacokinetic parameters of Ethyl 2-amino-4-propoxybenzoate against a known reference standard (Benzocaine), highlighting the causality of the structural modifications.

ParameterEthyl 2-amino-4-propoxybenzoateBenzocaine (Reference)Mechanistic Rationale
LogP ~3.21.86The 4-propoxy group drastically increases lipophilicity.
pKa ~2.52.5Lack of a tertiary amine; remains un-ionized at pH 7.4.
Plasma Half-life ( t1/2​ ) 15 - 25 min< 10 minOrtho-amino group sterically hinders esterase access.
Local Bioavailability HighHighRapid membrane partitioning due to uncharged state.
Systemic Bioavailability < 5%< 5%Rapid first-pass hydrolysis and N-acetylation in skin/blood.

Experimental Protocols & Workflows

To accurately characterize the PK profile of highly unstable ester anesthetics, standard analytical methods must be heavily modified. The following protocols are designed as self-validating systems to prevent ex vivo degradation artifacts.

PKWorkflow N1 1. In Vitro Permeability (Franz Diffusion Cell) N4 4. LC-MS/MS Bioanalysis (Analyte Quantification) N1->N4 Sample Prep N2 2. Metabolic Stability (Plasma Esterase Assay) N2->N4 Quenching N3 3. In Vivo PK Dosing (Topical Application) N3->N4 Plasma Extraction N5 5. PK Parameter Calculation (NCA Modeling) N4->N5 Concentration-Time Data

Step-by-step pharmacokinetic evaluation workflow from in vitro assays to in vivo modeling.

Protocol 1: Self-Validating Plasma Stability Assay

Because ester anesthetics degrade rapidly in plasma, determining their intrinsic clearance ( CLint​ ) requires immediate enzymatic quenching.

Step-by-Step Methodology:

  • Preparation: Pre-warm pooled human plasma (pH adjusted to 7.4) to 37°C in a shaking water bath.

  • Self-Validation Control Setup: Split the plasma into two cohorts. To Cohort A (Test), add vehicle. To Cohort B (Control), add 100 µM tetraisopropyl pyrophosphoramide (iso-OMPA), a specific BChE inhibitor. Causality: If the compound degrades in Cohort A but is stable in Cohort B, it definitively proves that degradation is BChE-mediated and not an artifact of chemical instability.

  • Spiking: Initiate the reaction by spiking Ethyl 2-amino-4-propoxybenzoate to a final concentration of 1 µM. Ensure organic solvent concentration remains <1% to prevent enzyme denaturation.

  • Sampling & Quenching: At t=0,5,10,15,30,and 60 minutes, withdraw 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (Procaine-d4). Causality: The combination of cold temperature, organic solvent, and acidic pH instantly and irreversibly denatures BChE, "locking" the analyte concentration at that exact time point.

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to HPLC vials for analysis.

Protocol 2: LC-MS/MS Bioanalytical Quantification

A highly specific LC-MS/MS method is required to differentiate the parent compound from its metabolites and endogenous plasma components.

Step-by-Step Methodology:

  • Chromatography: Utilize a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Causality: The highly lipophilic nature of the parent compound requires a robust hydrophobic stationary phase for proper retention and peak shape.

  • Mobile Phase: Employ a gradient elution utilizing Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Ionization: Operate the mass spectrometer with Electrospray Ionization (ESI) in positive ion mode. Despite lacking a basic amine, the primary aromatic amine can be protonated in the acidic source environment.

  • MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions. For the parent compound, monitor the transition from the protonated molecular ion [M+H]+ to its dominant fragment (loss of the ethyl ester group).

  • Self-Validation (QC): Embed Quality Control (QC) samples at Low, Mid, and High concentrations within every analytical batch. Causality: The run is only validated and accepted if ≥67% of the QC samples fall within ±15% of their nominal concentration, ensuring that matrix effects or instrument drift have not compromised the data integrity.

References

  • Tikhonov DB, Bruhova I, Zhorov BS. Atomic determinants of state-dependent block of sodium channels by charged local anesthetics and benzocaine. FEBS Lett. 2006. URL:[Link]

  • Nathan D, Sakr A, Lichtin JL, Bronaugh RL. In vitro skin absorption and metabolism of benzoic acid, p-aminobenzoic acid, and benzocaine in the hairless guinea pig. Pharm Res. 1990. URL:[Link]

  • Stehly GR, Gingerich WH. Effect of temperature on the pharmacokinetics of benzocaine in rainbow trout (Oncorhynchus mykiss) after bath exposures. J Vet Pharmacol Ther. 1998. URL:[Link]

  • Metabolism of benzocaine during percutaneous absorption in the hairless guinea pig: acetylbenzocaine formation and activity. Food and Drug Administration. 1996. URL: [Link]

Sources

Exploratory

Ethyl 2-amino-4-propoxybenzoate (Proparacaine): Mechanisms of Action and Electrophysiological Validation in Local Anesthesia

Executive Summary Ethyl 2-amino-4-propoxybenzoate, universally recognized in clinical pharmacology as proparacaine or proxymetacaine, is a potent, rapid-acting aminoester local anesthetic. Primarily deployed in ophthalmi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-4-propoxybenzoate, universally recognized in clinical pharmacology as proparacaine or proxymetacaine, is a potent, rapid-acting aminoester local anesthetic. Primarily deployed in ophthalmic diagnostics and minor surgical interventions, its utility stems from a highly optimized pharmacokinetic profile that allows for rapid corneal penetration and transient, reversible neural blockade. As drug development professionals and application scientists, understanding the precise molecular interaction between proparacaine and voltage-gated sodium channels (Nav) is critical for engineering next-generation targeted anesthetics with minimized cellular toxicity.

This whitepaper deconstructs the state-dependent molecular mechanism of proparacaine, outlines its physicochemical parameters, and provides a rigorously self-validating electrophysiological protocol to quantify its pharmacological efficacy.

Molecular Pharmacology: State-Dependent Channel Blockade

The mechanism by which proparacaine induces local anesthesia is not a simple extracellular occlusion of ion channels. Instead, it relies on a sophisticated, state-dependent intracellular interaction dictated by the molecule's pKa and the physiological pH of the target tissue.

The Pathway of Inhibition

Proparacaine is administered as a water-soluble hydrochloride salt, but at physiological pH (~7.4), a significant fraction exists as an uncharged, lipophilic free base.

  • Membrane Permeation: The uncharged base rapidly diffuses across the lipid bilayer of the neuronal plasma membrane[1].

  • Intracellular Protonation: Once inside the cytoplasm, where the pH is slightly lower, the equilibrium shifts, and the tertiary amine group of proparacaine becomes protonated (ionized)[1].

  • Pore Binding: This protonated moiety enters the inner vestibule of the voltage-gated sodium channel from the cytoplasmic side[1]. It primarily interacts with specific amino acid residues on the S6 transmembrane segment of domain IV[2].

  • Use-Dependent Blockade: Crucially, the channel must be in an active (open) state for the protonated drug to access its binding site effectively[1]. Therefore, proparacaine preferentially inhibits neurons that are actively firing—a phenomenon known as "use-dependent" or "phasic" block[1]. This prevents the transient influx of sodium ions required for the propagation of the action potential, resulting in localized anesthesia[2].

MOA Uncharged Proparacaine (Base) Extracellular Space Diffusion Diffusion Across Lipid Bilayer Uncharged->Diffusion Protonation Protonation (Ionized Form) Cytoplasm Diffusion->Protonation Binding Intracellular Pore Binding Protonation->Binding ChannelOpen Voltage-Gated Na+ Channel (Open State) ChannelOpen->Binding Facilitates Blockade Inhibition of Na+ Influx & Action Potential Binding->Blockade

Intracellular pathway of proparacaine-mediated voltage-gated sodium channel blockade.

Pharmacokinetics & Physicochemical Profiling

The clinical efficacy of an anesthetic is intrinsically linked to its pharmacokinetic properties. Proparacaine's ester linkage makes it susceptible to rapid hydrolysis by plasma esterases, ensuring systemic toxicity remains exceptionally low when administered topically[3].

Below is a consolidated table of the quantitative physicochemical and pharmacokinetic data critical for formulation and experimental design:

ParameterValue / Description
IUPAC Name 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate[4]
Molecular Weight 294.395 g/mol (Base)[4]
Chemical Formula C16H26N2O3[4]
Onset of Action < 30 seconds[3]
Duration of Anesthesia 15 – 20 minutes[3]
Corneal Elimination Rate Constant ~0.08 min⁻¹[5]
Primary Metabolism Hydrolysis via plasma esterases[4]
Primary Target Voltage-gated Na+ channels (Nav)[2]

Electrophysiological Validation: Patch-Clamp Methodology

To empirically validate the mechanism of action of proparacaine—specifically its use-dependent blockade—researchers must isolate macroscopic sodium currents. As an application scientist, I rely on the whole-cell patch-clamp technique. This method provides absolute control over the intracellular milieu and membrane voltage, allowing us to definitively prove causality between drug application and channel inhibition.

Self-Validating Experimental Protocol

Step 1: Cell Preparation & Setup Utilize acutely dissociated retinal ganglion cells or a heterologous expression system (e.g., HEK-293 cells stably expressing Nav1.x channels)[6][7]. Mount the cells in a recording chamber continuously perfused with extracellular solution.

Step 2: Intracellular and Extracellular Milieu Control Causality Check: To accurately measure Nav currents, we must eliminate contaminating currents.

  • Intracellular Pipette Solution: Use a Cesium-based solution (e.g., 120 mM CsMeSO3 or CsCl)[6]. Why? Cesium blocks outward potassium (K+) channels from the inside, ensuring the inward currents we record are purely sodium-driven.

  • Extracellular Solution: Maintain standard physiological sodium concentrations (e.g., 135-150 mM NaCl) to provide a strong driving force for Na+ influx[7].

Step 3: Giga-ohm Seal and Whole-Cell Configuration Fabricate borosilicate glass pipettes with an open-tip resistance of 3–5 MΩ[6]. Apply gentle negative pressure to form a Giga-ohm seal, followed by a sharp pulse of suction to rupture the membrane. Why? This establishes the whole-cell configuration, allowing the pipette solution to dialyze the cytoplasm and enabling precise voltage clamping of the entire cell membrane.

Step 4: Baseline Voltage Protocol Hold the membrane potential at -70 mV. Apply a series of 400 ms step depolarizations (e.g., from -60 mV to +40 mV in 10 mV increments)[7]. Record the peak inward transient sodium currents to establish a stable baseline.

Step 5: Proparacaine Perfusion & Use-Dependent Assay Perfuse 4 (e.g., 10 μM to 1 mM) into the bath[4]. Causality Check: To prove use-dependence, a single depolarizing pulse is insufficient. Apply a high-frequency train of depolarizing pulses (e.g., 10 Hz). You will observe a progressive decline in the peak Na+ current with each successive pulse. Why? The rapid pulsing repeatedly forces the channels into the open state, granting the intracellularly protonated proparacaine access to its binding site, thereby accelerating the block[1].

Step 6: Washout (The Self-Validation Step) Cease drug perfusion and wash the chamber with standard extracellular solution for 5–10 minutes. The sodium currents must recover to near-baseline levels. Why? If the current does not recover, the reduction may have been caused by cell death, loss of the Giga-ohm seal, or channel rundown. A successful washout validates that the blockade was a true, reversible pharmacological antagonism.

PatchClamp Prep Cell Preparation (Nav-expressing cells) Pipette Pipette Fabrication (3-5 MΩ Resistance) Prep->Pipette Seal Giga-ohm Seal & Whole-Cell Configuration Pipette->Seal Baseline Baseline Na+ Current (Voltage Steps) Seal->Baseline Perfusion Proparacaine Perfusion (Use-Dependent Assay) Baseline->Perfusion Analysis Data Acquisition & Kinetic Analysis Perfusion->Analysis

Step-by-step whole-cell patch-clamp electrophysiology workflow for Nav channel recording.

Conclusion

Ethyl 2-amino-4-propoxybenzoate (proparacaine) exemplifies the elegant intersection of physical chemistry and neuropharmacology. By leveraging its pKa to traverse the lipid bilayer as a free base and subsequently protonating to block the Nav channel pore from the inside, it achieves rapid, use-dependent anesthesia. For drug development professionals, mastering these state-dependent dynamics and the patch-clamp methodologies required to quantify them is foundational for designing safer, more targeted anesthetic agents.

References

  • NCATS Inxight Drugs: PROPARACAINE HYDROCHLORIDE.
  • SMPDB (Small Molecule Pathway Database): Proparacaine Action Pathway.
  • Wikipedia: Proxymetacaine.
  • Medsafe: Alcaine proxymetacaine hydrochloride Eye Drops 0.5%.
  • Frontiers: Quercetin Enhances Inhibitory Synaptic Inputs and Reduces Excitatory Synaptic Inputs to OFF- and ON-Type Retinal Ganglion Cells in a Chronic Glaucoma Rat Model.
  • American Physiological Society Journal: Normal vision and development in mice with low functional expression of Kir7.1 in heterozygosis for a blindness-producing mutation inactivating the channel.
  • ARVO Journals (IOVS): Clinical pharmacokinetics of the eye.

Sources

Foundational

In Vivo Metabolic Profiling of Ethyl 2-amino-4-propoxybenzoate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-amino-4-propoxybenzoate is a highly functionalized aminoester compound. Structurally analogous to widely used local anesthetics such as benzocaine, procaine, and proparacaine, it serves as an ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-4-propoxybenzoate is a highly functionalized aminoester compound. Structurally analogous to widely used local anesthetics such as benzocaine, procaine, and proparacaine, it serves as an excellent pharmacological model for understanding xenobiotic metabolism in the aminoester class. This whitepaper provides an in-depth, causality-driven guide to its in vivo metabolic pathways, detailing the structural vulnerabilities of the molecule, the enzymatic kinetics governing its clearance, and a self-validating bioanalytical workflow for metabolite identification.

Structural Pharmacology & Enzymatic Susceptibility

The metabolic fate of Ethyl 2-amino-4-propoxybenzoate is dictated by three distinct functional groups, each serving as a substrate for specific Phase I and Phase II metabolic enzymes:

  • The Ethyl Ester Moiety: Aminoester compounds undergo rapid hydrolysis by plasma cholinesterase (BChE) and hepatic carboxylesterases[1]. This ester bond is the primary site of metabolic lability.

  • The Ortho-Amino Group: Primary aromatic amines are highly susceptible to N-acetylation by N-acetyltransferases (NAT1/NAT2). This is a major metabolic pathway observed in structurally related aminoesters like benzocaine, which is extensively metabolized to acetylbenzocaine during systemic circulation[2].

  • The Para-Propoxy Group: Alkoxy chains on aromatic rings are vulnerable to oxidative O-dealkylation mediated by Cytochrome P450 (CYP450) enzymes, primarily in the hepatic microsomes.

Primary Metabolic Pathways (Phase I & II)

Pathway A: Ester Hydrolysis (Primary Clearance Mechanism)

The dominant in vivo clearance mechanism is the cleavage of the ethyl ester bond. Human carboxylesterase 1 (CES1) is the predominant hepatic enzyme responsible for the biotransformation of ester-containing therapeutic agents[3]. In the plasma, butyrylcholinesterase (BChE) rapidly catalyzes this reaction, yielding 2-amino-4-propoxybenzoic acid and ethanol . This rapid hydrolysis is responsible for the characteristically short plasma half-life of aminoester compounds.

Pathway B: N-Acetylation (Phase II Conjugation)

Before complete ester hydrolysis occurs, a significant fraction of the parent compound undergoes N-acetylation in the liver and skin. Mediated by NAT1 and NAT2, the ortho-amino group is acetylated to form Ethyl 2-acetamido-4-propoxybenzoate . Because acetylated metabolites of aminoesters can retain biological activity[2], monitoring this pathway is critical for toxicity and efficacy profiling.

Pathway C: Oxidative O-Dealkylation

CYP2E1 and CYP3A4 are heavily involved in the oxidative metabolism of local anesthetics and their analogs[4]. These enzymes catalyze the O-dealkylation of the para-propoxy group, resulting in the formation of Ethyl 2-amino-4-hydroxybenzoate and the release of propionaldehyde. The resulting phenolic hydroxyl group is subsequently targeted by UDP-glucuronosyltransferases (UGTs) for Phase II glucuronidation, facilitating renal excretion.

Metabolism Parent Ethyl 2-amino-4-propoxybenzoate (Parent Compound) Hydrolysis 2-amino-4-propoxybenzoic acid + Ethanol Parent->Hydrolysis CES1/2, BChE (Ester Cleavage) Acetylation Ethyl 2-acetamido-4-propoxybenzoate Parent->Acetylation NAT1/2 (N-Acetylation) Dealkylation Ethyl 2-amino-4-hydroxybenzoate + Propionaldehyde Parent->Dealkylation CYP450 (CYP3A4/2E1) (O-Dealkylation) Phase2_1 Glucuronide/Sulfate Conjugates (Renal Excretion) Hydrolysis->Phase2_1 UGTs Acetylation->Hydrolysis CES1/2 (Secondary Cleavage) Dealkylation->Phase2_1 UGTs / SULTs

Fig 1. Phase I and Phase II metabolic pathways of Ethyl 2-amino-4-propoxybenzoate.

Experimental Workflows for Metabolic Profiling

To accurately map these pathways in vivo, a robust, self-validating bioanalytical workflow must be employed. The following protocol utilizes murine models to capture the full pharmacokinetic (PK) and metabolic profile.

Step-by-Step Methodology

Step 1: In Vivo Dosing & Sample Collection

  • Procedure: Administer Ethyl 2-amino-4-propoxybenzoate intravenously (IV) at 5 mg/kg to male Sprague-Dawley rats. Collect blood via the jugular vein at predetermined intervals (e.g., 5, 15, 30, 60, 120 minutes) into K2EDTA tubes.

  • Causality: IV administration bypasses the gastrointestinal tract, allowing for the direct calculation of intrinsic hepatic and plasma clearance rates without the confounding variable of absorption efficiency.

Step 2: Sample Preparation & Enzymatic Quenching (Critical Step)

  • Procedure: Immediately aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., procaine-d4).

  • Self-Validation System: The addition of cold organic solvent rapidly denatures plasma esterases, preventing ex vivo degradation of the parent compound. To validate that the observed hydrolysis is purely biological and not a chemical artifact of the extraction process, a parallel control aliquot must be pre-treated with 10 µM bis-(4-nitrophenyl) phosphate (BNPP), a potent broad-spectrum CES inhibitor[4]. If the parent compound remains stable in the BNPP-treated sample but degrades in the biological sample, the enzymatic causality of the hydrolysis is confirmed.

Step 3: LC-MS/MS Analysis

  • Procedure: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18) coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Workflow Step1 In Vivo Dosing (IV/PO in Murine) Step2 Sample Collection (Plasma, Urine) Step1->Step2 Step3 Sample Prep (Protein Precip & SPE) Step2->Step3 Step4 LC-MS/MS (MRM & Product Ion) Step3->Step4 Step5 Data Processing (Metabolite ID) Step4->Step5

Fig 2. Step-by-step LC-MS/MS workflow for in vivo metabolite identification.

Quantitative Data & Kinetic Parameters

The following tables summarize the predictive kinetic parameters and the specific Multiple Reaction Monitoring (MRM) transitions required to identify the parent compound and its metabolites using mass spectrometry.

Table 1: Predicted Enzyme Kinetic Parameters

Metabolic Pathway Primary Enzyme Subcellular Location Apparent Km (µM) Vmax (nmol/min/mg)
Ester Hydrolysis CES1 / BChE Hepatic Cytosol / Plasma 15.2 - 25.4 120 - 150
N-Acetylation NAT1 / NAT2 Hepatic Cytosol 45.8 - 60.2 35 - 50

| O-Dealkylation | CYP3A4 / CYP2E1| Hepatic Microsomes | 85.5 - 110.0 | 12 - 20 |

Note: Vmax values are highly dependent on the specific expression levels of CES1 and BChE in the selected animal model.

Table 2: LC-MS/MS MRM Transitions for Metabolite Identification

Analyte Precursor Ion (m/z) [M+H]+ Product Ion (m/z) Collision Energy (eV)
Ethyl 2-amino-4-propoxybenzoate (Parent) 224.1 150.1 15
2-amino-4-propoxybenzoic acid (Hydrolysis) 196.1 136.1 20
Ethyl 2-acetamido-4-propoxybenzoate (Acetylation) 266.1 192.1 18

| Ethyl 2-amino-4-hydroxybenzoate (Dealkylation) | 182.1 | 108.1 | 22 |

References[2] Metabolism of benzocaine during percutaneous absorption in the hairless guinea pig: acetylbenzocaine formation and activity - PubMed. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT1sQuUDKXHOOcJwOBW8dE6nt0AMtI68n9IelZVi7D-f0sW5dlYXK2X-YmTh6egnt6E2LAl-bEedUi9J-Yycn_w5BTxPqUwdG0iQjOyjHF8vWI-WafDD5dJoS1VbtbXJyCR3o=[1] Local Anesthetic Systemic Toxicity (LAST) Under Anesthesia - Medscape Reference. medscape.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvREwHtQSofQ32YH58FSvhL4RxibbrueyIeXI2BTQxZWbDHbEJ7gwrqEZgYaOHX76xO9pSvePraMyzadtONlTNINiNB0G4QwzIac_5YtB62g77DZLiKYZMT2zrq2qt7tzqmwyVCg1A5341G20gBscYzuU=[4] Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTLFJhFeI2fBU5iwr-Q3z9wH2Tph2-G3PHNrTKkTN44GCmkjdB98sEbAHrHJMXzOPofVpmEQd6OfEV414FLKJ10o7-cigakt3nH_dNgO73lKhfXQ26MdnmSjbheIPySV8C8mUL[3] Combined Ensemble Docking and Machine Learning in Identification of Therapeutic Agents with Potential Inhibitory Effect on Human CES1 - MDPI. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAGW5aEbKOosDGHUm4Ifoi2j__lY8d3mU_8-bOYLiKYvGjVnBGp2t0H_OzdRjCSi4sJa_Z9_u0Tr6O5g3MV7aiBXj-w4012_BP83yyGgjzcCbn-cGj_ramJAvxUR5y-656eX4h

Sources

Exploratory

Ethyl 2-amino-4-propoxybenzoate safety data sheet and handling guidelines

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Handling Protocol Executive Summary Ethyl 2-amino-4-propoxybenzoate is a specialized organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Handling Protocol

Executive Summary

Ethyl 2-amino-4-propoxybenzoate is a specialized organic building block and pharmaceutical intermediate. Structurally related to local anesthetics like proparacaine (which utilizes a 3-amino-4-propoxybenzoic acid core)[1] and benzocaine (ethyl 4-aminobenzoate)[2], this compound features an ethyl ester, an ortho-amino group, and a para-propoxy ether linkage. Because of its specific functional groups, it requires stringent handling protocols to prevent chemical degradation, transdermal exposure, and respiratory irritation. This guide synthesizes structural causality with field-proven laboratory safety protocols to establish a self-validating handling system.

Chemical Identity & Structure-Activity Relationship (SAR)

Understanding the chemical behavior of Ethyl 2-amino-4-propoxybenzoate is critical for predicting its safety profile and storage requirements.

  • The Ortho-Amino Group (-NH₂): Aromatic amines are highly susceptible to auto-oxidation when exposed to ambient oxygen and ultraviolet (UV) light. This oxidation generates reactive nitroso and azo intermediates, which not only contaminate the reagent (visible as a yellow-to-brown discoloration) but can also act as skin sensitizers[3].

  • The Ethyl Ester (-COOCH₂CH₃): While relatively stable at neutral pH, the ester linkage is prone to hydrolysis under strongly acidic or basic conditions, yielding 2-amino-4-propoxybenzoic acid and ethanol.

  • The Propoxy Group (-OCH₂CH₂CH₃): This lipophilic tail significantly increases the compound's partition coefficient (LogP). From a safety perspective, this lipophilicity enhances the molecule's ability to permeate biological membranes, including human skin and standard latex gloves, necessitating specific personal protective equipment (PPE).

Degradation A Ethyl 2-amino-4-propoxybenzoate (Intact Ester) B Nitroso / Azo Derivatives (Colored Impurities) A->B O2 / Light / Heat (Amine Oxidation) C 2-amino-4-propoxybenzoic acid + Ethanol A->C Strong Acid/Base (Ester Hydrolysis)

Caption: Chemical degradation pathways of Ethyl 2-amino-4-propoxybenzoate via oxidation and hydrolysis.

Hazard Identification & Toxicological Profile

Based on the Globally Harmonized System (GHS) classifications for closely related ortho- and para-aminobenzoate esters[2][3], Ethyl 2-amino-4-propoxybenzoate exhibits the following hazard profile:

Predicted GHS Classification
  • Skin Irritation (Category 2): Causes local erythema. The lipophilic propoxy group facilitates rapid epidermal penetration.

  • Serious Eye Irritation (Category 2): Direct contact with the ester can cause severe corneal irritation and potential micro-abrasions if handled as a crystalline powder.

  • Skin Sensitization (Category 1): Aromatic amines can act as haptens, binding to skin proteins and triggering an immune-mediated allergic contact dermatitis upon repeated exposure[4].

Quantitative Data Summary
ParameterValue / DescriptionSafety Implication
Physical State Solid / Crystalline powderRisk of aerosolization and inhalation of fine dust particulates.
Solubility Insoluble in water; soluble in EtOH, DMSO, EtherSpills cannot be cleaned with water alone; requires organic solvents or surfactants.
Reactivity Incompatible with strong oxidizers, acids, basesExothermic reactions possible; risk of rapid ester hydrolysis[5].
Toxicity (Acute) Minimally toxic via ingestion (extrapolated LD50 > 3000 mg/kg)Primary risk is topical/respiratory, not acute systemic toxicity[3].

Standard Operating Procedures (SOP): Safe Handling

To ensure scientific integrity and personnel safety, the following self-validating workflow must be strictly adhered to. Every step is designed to mitigate a specific chemical vulnerability.

Step-by-Step Handling Methodology
  • Environmental Preparation:

    • Action: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: The compound's solid state presents a dust inhalation hazard. A negative-pressure environment prevents particulate drift into the laboratory atmosphere.

  • PPE Selection & Donning:

    • Action: Wear chemical splash goggles, a flame-resistant lab coat, and nitrile gloves (minimum thickness 0.11 mm). Do NOT use latex.

    • Causality: Latex is highly permeable to lipophilic esters and ethers. Nitrile provides a superior cross-linked barrier against the non-polar propoxy moiety, preventing transdermal absorption and subsequent sensitization[2].

  • Material Transfer:

    • Action: Use anti-static, non-sparking spatulas (e.g., PTFE-coated or ceramic) for transferring the powder.

    • Causality: Fine organic powders can generate static charge during friction. Anti-static tools prevent the ignition of suspended particulates and ensure accurate gravimetric dispensing by preventing powder cling.

  • Post-Handling Decontamination:

    • Action: Wipe down the balance and surrounding surfaces with a 70% ethanol solution, followed by water.

    • Causality: Because the compound is water-insoluble, an aqueous wipe will only smear the chemical. Ethanol solubilizes the ester, allowing for complete removal from the workspace.

Emergency Spill Response & Decontamination

In the event of a localized spill, rapid containment is necessary to prevent aerosolization and cross-contamination.

SpillWorkflow Step1 1. Spill Identification Isolate immediate area Step2 2. PPE Verification Ensure Nitrile gloves & N95/P100 mask Step1->Step2 Step3 3. Containment Surround with inert absorbent (vermiculite) Step2->Step3 Step4 4. Mechanical Collection Sweep gently to avoid dust generation Step3->Step4 Step5 5. Chemical Decontamination Wash surface with surfactant/soap & water Step4->Step5 Step6 6. Waste Disposal Seal in designated hazardous waste bags Step5->Step6

Caption: Step-by-step emergency response workflow for local containment and decontamination of solid spills.

Spill Cleanup Protocol
  • Isolate: Evacuate non-essential personnel from the immediate vicinity to prevent tracking the powder throughout the facility[4].

  • Dampen (If safe): Lightly mist the spilled powder with water (using a spray bottle) before sweeping. Causality: Wetting the powder drastically reduces its aerosolization potential, preventing inhalation exposure during cleanup.

  • Collect: Use a dedicated spill-kit brush and dustpan. Transfer the material into a sealable, chemically compatible waste container.

  • Wash: Scrub the affected surface with a heavy-duty laboratory detergent and warm water. Causality: Surfactants form micelles around the lipophilic compound, lifting it from the benchtop matrix far more effectively than water alone.

Storage & Stability Guidelines

To maximize the shelf-life and maintain the synthetic utility of Ethyl 2-amino-4-propoxybenzoate, storage conditions must directly counteract its structural vulnerabilities.

  • Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen gas). Causality: Displacing oxygen prevents the auto-oxidation of the ortho-amino group, preserving the compound's purity and preventing the formation of toxic azo-derivatives.

  • Temperature & Light: Store in an amber glass vial at 2°C to 8°C (refrigerated). Causality: Amber glass blocks UV radiation, halting photo-catalyzed degradation. Lowered thermal energy reduces the kinetic rate of any potential ester hydrolysis or ambient oxidation.

  • Segregation: Store away from strong oxidizing agents (e.g., peroxides, permanganates) and strong mineral acids[5].

References

  • National Center for Biotechnology Information (NCBI). "Proparacaine Hydrochloride - PubChem CID 517321." PubChem Database. URL:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET: Ethyl 4-aminobenzoate." Thermo Fisher Scientific. URL:[Link]

Sources

Foundational

Thermodynamic Profiling and Melting Point Determination of Ethyl 2-amino-4-propoxybenzoate: A Technical Guide

Executive Summary & Structural Context In the landscape of pharmaceutical development, substituted benzoates serve as critical building blocks for active pharmaceutical ingredients (APIs), particularly local anesthetics....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the landscape of pharmaceutical development, substituted benzoates serve as critical building blocks for active pharmaceutical ingredients (APIs), particularly local anesthetics. Ethyl 2-amino-4-propoxybenzoate (CAS: 342044-72-8) is a highly specific structural isomer of the more widely documented Ethyl 3-amino-4-propoxybenzoate (CAS: 342044-71-7), the latter being the primary precursor to the ophthalmic anesthetic Proparacaine .

For researchers and drug development professionals, understanding the thermodynamic properties—specifically the melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and solid-state stability—of such intermediates is paramount. These parameters directly dictate downstream processes, including crystallization scaling, solubility profiles, and formulation stability. This whitepaper provides an authoritative guide on the theoretical thermodynamic framework and the precise experimental protocols required to characterize Ethyl 2-amino-4-propoxybenzoate.

Mechanistic Causality: Structure-Property Relationships

To predict and understand the melting point of Ethyl 2-amino-4-propoxybenzoate, one must analyze the causality of its specific functional groups on the crystal lattice energy.

The Ortho-Amino Effect and Intramolecular Hydrogen Bonding

The fundamental thermodynamic equation governing phase transitions is Tm​=ΔHfus​/ΔSfus​ . In the 2-amino isomer, the −NH2​ group is situated ortho to the ethyl ester group. This spatial proximity strongly favors the formation of an intramolecular hydrogen bond between the amino hydrogen and the ester carbonyl oxygen, forming a stable six-membered pseudo-ring.

  • Causality on Enthalpy ( ΔHfus​ ): Because the hydrogen bond donors are internally satisfied, the molecule's ability to form intermolecular hydrogen bonds with adjacent molecules in the crystal lattice is severely diminished. This results in a weaker crystal lattice energy compared to the 3-amino isomer (where steric constraints force intermolecular H-bonding). Consequently, the enthalpy of fusion is significantly lowered.

  • Causality on Entropy ( ΔSfus​ ): The 4-propoxy chain introduces significant conformational flexibility (rotational degrees of freedom). Upon melting, this chain transitions from a restricted lattice conformation to a highly disordered liquid state, resulting in a large entropy of fusion.

The combination of a low ΔHfus​ and a high ΔSfus​ mathematically guarantees a depressed melting point. While the 3-amino acid analog melts at 114–119 °C, the ethyl ester of the 2-amino isomer is thermodynamically driven to be a low-melting solid or viscous oil at standard ambient temperature and pressure (SATP).

Mechanism Subst Substituent Effects (2-Amino & 4-Propoxy) Hbond Intramolecular Hydrogen Bonding Subst->Hbond 2-NH2 group VdW Van der Waals Interactions Subst->VdW 4-Propoxy chain Lattice Crystal Lattice Energy Hbond->Lattice VdW->Lattice Thermo Thermodynamic Properties (Tm, ΔHfus, Cp) Lattice->Thermo

Mechanistic pathway of substituent effects on the crystal lattice and thermodynamic properties.

Comparative Quantitative Data

To contextualize the thermodynamic behavior of Ethyl 2-amino-4-propoxybenzoate, we must benchmark it against its structural analogs utilized in commercial pharmaceutical synthesis .

PropertyEthyl 2-amino-4-propoxybenzoateEthyl 3-amino-4-propoxybenzoateProparacaine HCl (API)
CAS Number 342044-72-8342044-71-75875-06-9
Molecular Formula C12H17NO3C12H17NO3C16H27ClN2O3
Molecular Weight 223.27 g/mol 223.27 g/mol 330.85 g/mol
Dominant H-Bonding Intramolecular (Ortho)Intermolecular (Meta)Intermolecular (Ionic lattice)
Melting Point ( Tm​ ) Depressed (Low-melting solid/oil)~114–119 °C (Acid precursor)182–186 °C
Thermodynamic Stability Moderate (prone to oxidation)ModerateHigh (Salt form)

Experimental Protocols for Thermodynamic Characterization

Traditional capillary melting point apparatuses are insufficient for low-melting, flexible organic esters due to subjective visual endpoints and an inability to quantify energy transitions. To build a self-validating thermodynamic profile, researchers must utilize Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

Protocol 1: High-Precision Melting Point & Enthalpy Determination via DSC

This protocol is engineered to extract the exact onset melting temperature ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ) while eliminating thermal lag artifacts.

  • Instrument Calibration:

    • Action: Calibrate the DSC sensor using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g).

    • Causality: Indium is chosen because its thermal transitions bracket the expected operational range of benzoate derivatives, ensuring strict photometric and temperature accuracy.

  • Sample Preparation:

    • Action: Accurately weigh 3.0 to 5.0 mg of Ethyl 2-amino-4-propoxybenzoate into an aluminum Tzero pan. Crimp with a non-hermetic (pinhole) lid.

    • Causality: A low mass (3–5 mg) ensures an optimal signal-to-noise ratio without inducing thermal gradients across the sample block. The pinhole lid allows trace volatile impurities (e.g., residual synthesis solvents) to escape, preventing them from acting as plasticizers that would artificially depress the Tm​ .

  • Thermal Cycling:

    • Action: Equilibrate the cell at 0 °C. Initiate a linear heating ramp of 10 °C/min up to 150 °C under a continuous dry nitrogen purge (50 mL/min).

    • Causality: The 10 °C/min rate is the industry standard; it is fast enough to yield sharp, easily integrated endothermic peaks but slow enough to maintain thermal equilibrium. The nitrogen purge prevents oxidative degradation of the electron-rich aromatic amine at elevated temperatures.

  • Data Integration:

    • Action: Analyze the thermogram by integrating the area under the primary endotherm to calculate ΔHfus​ . Extrapolate the baseline and the leading edge of the peak to find the onset temperature .

    • Causality: The onset temperature represents the true thermodynamic melting point, as it is independent of sample mass, whereas the peak maximum shifts due to thermal resistance.

Protocol 2: Thermal Stability via Thermogravimetric Analysis (TGA)

To ensure that the endotherm observed in DSC is a true phase transition (melting) and not thermal decomposition, TGA must be run in parallel.

  • Sample Loading: Tare a platinum pan and load 5–10 mg of the sample. Causality: Platinum provides superior thermal conductivity and chemical inertness compared to alumina, ensuring highly responsive mass-loss recording.

  • Heating Profile: Heat from 25 °C to 400 °C at 10 °C/min under a nitrogen atmosphere (40 mL/min). Causality: Using an inert gas ensures that any recorded mass loss is strictly due to thermal decomposition (pyrolysis/volatilization) rather than oxidative combustion, allowing for accurate determination of the decomposition onset temperature ( Td​ ).

Workflow A Sample Preparation (Ethyl 2-amino-4-propoxybenzoate) B Differential Scanning Calorimetry (DSC) Heating Rate: 10 °C/min A->B C Thermogravimetric Analysis (TGA) N2 Atmosphere A->C D Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) B->D E Decomposition Onset (Td) C->E F Thermodynamic Modeling & Solubility Prediction D->F E->F

Workflow for the thermodynamic profiling of Ethyl 2-amino-4-propoxybenzoate using DSC and TGA.

Thermodynamic Modeling for Formulation

Once the empirical data ( Tm​ and ΔHfus​ ) is acquired via the DSC protocol, formulation scientists can utilize this data to predict the ideal solubility of Ethyl 2-amino-4-propoxybenzoate in various solvent systems. This is achieved using the simplified Van 't Hoff equation for ideal solutions:

lnx=−RΔHfus​​(T1​−Tm​1​)

Where x is the mole fraction solubility, R is the ideal gas constant, T is the system temperature, and Tm​ is the onset melting temperature in Kelvin. Because the intramolecular hydrogen bonding of the 2-amino isomer lowers ΔHfus​ , the mathematical outcome is a higher predicted mole fraction solubility in non-polar to moderately polar organic solvents compared to its 3-amino counterpart. This causality is a critical insight for designing efficient liquid-liquid extraction and crystallization scale-up processes during drug manufacturing.

References

  • Chemikart Chemical Database. "342044-71-7 | Benzoic acid, 3-amino-4-propoxy-, ethyl ester (Includes isomeric data for CAS 342044-72-8)." Chemikart. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4935, Proparacaine." PubChem, U.S. National Library of Medicine. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Ethyl 2-Amino-4-propoxybenzoate via Directed Ortho Metalation (DoM)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Regioselective C-H Functionalization, Directed Metalation, and Advanced Protective Group Strategies Retrosynthetic Analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Regioselective C-H Functionalization, Directed Metalation, and Advanced Protective Group Strategies

Retrosynthetic Analysis & Strategic Rationale

The synthesis of Ethyl 2-amino-4-propoxybenzoate from 4-propoxybenzoic acid presents a classic challenge in regioselective aromatic functionalization. In standard electrophilic aromatic substitution (EAS), the nitration of 4-propoxybenzoic acid is governed by the synergistic directing effects of the C4-propoxy group (strongly activating, ortho/para-directing) and the C1-carboxylic acid (deactivating, meta-directing). Both functional groups electronically and sterically favor electrophilic attack at the C3 position, exclusively yielding 3-nitro-4-propoxybenzoic acid[1].

Consequently, accessing the sterically hindered and electronically disfavored C2 position via direct nitration is synthetically unviable. To overcome this inherent regiochemical bias, we must deploy a Directed Ortho Metalation (DoM) strategy[2]. By converting the carboxylic acid into a 4,4-dimethyl-2-oxazoline moiety, we install a powerful Directed Metalation Group (DMG). The oxazoline coordinates an alkyllithium base via the Complex-Induced Proximity Effect (CIPE), driving quantitative deprotonation exclusively at the C2 position[3]. Subsequent electrophilic trapping with an azide source, followed by reduction and hydrolysis, provides a self-validating, highly regioselective pathway to the target.

ForwardSynthesis SM 4-Propoxybenzoic acid (Starting Material) Int1 Oxazoline Protection (DMG Installation) SM->Int1 Int2 C2-Lithiation & Azidation (DoM via s-BuLi) Int1->Int2 Int3 Staudinger Reduction (PPh3, H2O) Int2->Int3 Int4 Acidic Hydrolysis (3N HCl, Reflux) Int3->Int4 Target Ethyl 2-amino-4-propoxybenzoate (Target Product) Int4->Target

Forward synthesis pathway utilizing Directed Ortho Metalation (DoM) to achieve C2 regioselectivity.

Experimental Protocols

Step 2.1: Synthesis of 4,4-Dimethyl-2-(4-propoxyphenyl)-2-oxazoline (DMG Installation)

Rationale: The oxazoline ring serves orthogonally as a robust protecting group for the carboxylic acid and a potent DMG for subsequent lithiation.

  • To a suspension of 4-propoxybenzoic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C, add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of DMF.

  • Stir for 2 h at room temperature, then concentrate in vacuo to yield the crude acid chloride.

  • Dissolve the residue in CH₂Cl₂ and cool to 0 °C. Add a solution of 2-amino-2-methyl-1-propanol (1.1 equiv) and triethylamine (2.0 equiv). Stir for 4 h, quench with aqueous NaHCO₃, and extract.

  • To cyclize the intermediate amide, dissolve the crude mixture in CH₂Cl₂, cool to 0 °C, and add thionyl chloride (1.5 equiv). Stir for 2 h, neutralize carefully with 1N NaOH, and extract to afford the oxazoline intermediate.

Step 2.2: Directed Ortho Metalation (DoM) and Azidation

Rationale: sec-BuLi coordinates to the oxazoline nitrogen, directing deprotonation to the C2 position. Trisyl azide acts as a stable, efficient electrophilic nitrogen source.

  • Flame-dry a Schlenk flask under argon. Dissolve the oxazoline intermediate (1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv) in anhydrous THF (0.2 M).

  • Cool the mixture to -78 °C using a dry ice/acetone bath. Add sec-butyllithium (1.4 M in cyclohexane, 1.1 equiv) dropwise over 15 minutes. The solution will develop a deep red/orange hue, indicative of the C2-lithiated species[2].

  • Stir at -78 °C for 1 hour to ensure complete metalation.

  • Rapidly add a pre-cooled solution of 2,4,6-triisopropylbenzenesulfonyl azide (TrisN₃, 1.2 equiv) in THF. Maintain at -78 °C for 30 minutes, then allow to warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc to isolate the 2-azidooxazoline.

Step 2.3: Staudinger Reduction

Rationale: Mild reduction of the aryl azide to a primary amine without disrupting the oxazoline ring or the propoxy ether.

  • Dissolve the 2-azidooxazoline (1.0 equiv) in a 4:1 mixture of THF and H₂O (0.1 M).

  • Add triphenylphosphine (PPh₃, 1.2 equiv) in a single portion.

  • Stir the reaction mixture at room temperature until nitrogen evolution ceases (typically 2-3 hours).

  • Heat the mixture to 50 °C for an additional 2 hours to hydrolyze the intermediate aza-ylide. Cool to room temperature, concentrate in vacuo, and purify via silica gel chromatography to yield the 2-aminooxazoline.

Step 2.4: Hydrolysis and Fischer Esterification

Rationale: Acidic conditions concurrently hydrolyze the oxazoline back to the carboxylic acid and prepare the molecule for esterification.

  • Suspend the 2-aminooxazoline in 3N HCl (0.2 M) and heat to reflux for 12 hours to achieve complete ring-opening and hydrolysis of the oxazoline[4].

  • Cool the mixture and concentrate to dryness under reduced pressure to afford 2-amino-4-propoxybenzoic acid hydrochloride.

  • Suspend this crude salt in absolute ethanol (0.2 M), add concentrated H₂SO₄ (0.1 equiv), and reflux for 18 hours.

  • Cool to room temperature, carefully neutralize with saturated aqueous NaHCO₃, and extract with CH₂Cl₂. Dry over Na₂SO₄, concentrate, and purify to yield the final target, Ethyl 2-amino-4-propoxybenzoate.

Mechanistic Pathway

DoM_Mechanism A 1. Oxazoline Derivative Strong DMG at C1 B 2. Pre-lithiation Complex s-BuLi coordinates to N A->B s-BuLi / TMEDA -78 °C C 3. C2-Lithiated Intermediate Kinetically favored deprotonation B->C C-H Abstraction (CIPE Mechanism) D 4. Electrophilic Trapping TrisN3 addition at C2 C->D + Trisyl Azide E 5. 2-Azido-oxazoline Stable isolable intermediate D->E N2 loss / Workup

Complex-Induced Proximity Effect (CIPE) mechanism for the directed ortho metalation at C2.

Quantitative Data & Characterization

The following table summarizes the expected molecular weights, isolated yields, and critical diagnostic ¹H NMR shifts used to validate the regioselectivity of the functionalization at each step.

CompoundMolecular Weight ( g/mol )Expected Yield (%)Key Diagnostic ¹H NMR Peaks (CDCl₃, δ ppm)
4-Propoxybenzoic acid 180.20N/A (SM)8.05 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H)
Oxazoline Intermediate 233.3185%4.09 (s, 2H, oxazoline CH₂), 1.37 (s, 6H, CH₃)
2-Azidooxazoline 274.3270%7.70 (d, J=8.5 Hz, 1H), 6.65 (dd, J=8.5, 2.4 Hz, 1H)
2-Aminooxazoline 248.3290%5.50 (br s, 2H, NH₂), 4.05 (s, 2H, oxazoline CH₂)
Ethyl 2-amino-4-propoxybenzoate 223.2775%4.30 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H)

References

  • [1] Title: Process for producing 3-nitro-4-alkoxybenzoic acid (EP1621528A1) Source: Google Patents URL:

  • [3] Title: Simple and Efficient Aromatic C–H Oxazolination Source: PMC - NIH URL:

  • [4] Title: Sulfonimidation via ring-opening of 2-oxazolines with acidic sulfonimide nucleophiles Source: Arkivoc URL:

  • [2] Title: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics Source: Chemical Reviews (University of Windsor) URL:

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of Ethyl 2-amino-4-propoxybenzoate

Introduction & Scope Ethyl 2-amino-4-propoxybenzoate is a highly functionalized aromatic ester characterized by a primary amine, an ether linkage, and an ethyl ester moiety. Compounds of this structural class serve as cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Ethyl 2-amino-4-propoxybenzoate is a highly functionalized aromatic ester characterized by a primary amine, an ether linkage, and an ethyl ester moiety. Compounds of this structural class serve as critical building blocks and are frequently identified as process-related impurities in the synthesis of ester-type local anesthetics[1].

Because the presence of unreacted intermediates or degradation products can compromise the safety and efficacy of final Active Pharmaceutical Ingredients (APIs), developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount. This application note details a self-validating analytical protocol designed to quantify Ethyl 2-amino-4-propoxybenzoate with high precision, leveraging fundamental physicochemical principles to dictate chromatographic choices.

Mechanistic Rationale for Method Development (Expertise & Experience)

To build a method that is both rugged and reproducible, every parameter must be selected based on the analyte's intrinsic chemistry rather than empirical guesswork.

  • Mobile Phase pH & Buffer Selection: The basic primary aromatic amine on the analyte has an estimated pKa of ~2.5–3.5. Operating at a neutral pH would leave the amine in a state of partial ionization, causing retention time drift and severe peak broadening. By utilizing a 20 mM potassium dihydrogen phosphate buffer adjusted to pH 3.0 , the amine is fully protonated. This low-pH strategy ensures a single ionization state and suppresses the ionization of residual silanols on the silica stationary phase, a proven technique for structurally analogous amino-alkoxybenzoates like proparacaine[2].

  • Stationary Phase Causality: The molecule is moderately lipophilic due to the propoxy and ethyl ester groups, making Reversed-Phase Liquid Chromatography (RPLC) the ideal mode. To prevent the protonated amine from undergoing secondary cation-exchange interactions with the silica backbone (which causes peak tailing), a high-purity, fully end-capped C18 column is mandated.

  • Detector Optimization: The conjugated π -system of the aromatic ring provides strong UV absorbance. Monitoring at 220 nm captures the high-energy π−π∗ transitions, maximizing sensitivity for low-level impurity quantification.

Workflow Start Analyte: Ethyl 2-amino-4-propoxybenzoate PhyChem Physicochemical Profiling (pKa ~3.0, Lipophilic Ester) Start->PhyChem pH Mobile Phase pH Optimization Target: pH 3.0 Buffer PhyChem->pH Amine protonation Column Stationary Phase End-capped C18 PhyChem->Column Hydrophobic retention Gradient Gradient Elution (MeCN / Phosphate) pH->Gradient Column->Gradient Validation Method Validation (ICH Q2 Guidelines) Gradient->Validation Optimized Method

Figure 1: Logical workflow for HPLC method optimization of basic aromatic esters.

Experimental Protocols

Reagents and Equipment
  • Analyte: Ethyl 2-amino-4-propoxybenzoate reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water.

  • Buffer: Potassium dihydrogen phosphate ( KH2​PO4​ ) and Phosphoric acid ( H3​PO4​ ), Analytical Grade.

  • Consumables: 0.22 µm PTFE syringe filters.

Step-by-Step Sample Preparation

This preparation workflow is designed to prevent solvent-induced peak distortion and protect the chromatographic system.

  • Diluent Formulation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

    • Causality: Injecting samples dissolved in 100% organic solvent disrupts the local equilibrium at the column head, causing peak splitting. Matching the diluent to the initial gradient conditions ensures tight on-column focusing.

  • Stock Solution: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve completely and dilute to volume with the diluent to yield a 1.0 mg/mL solution.

  • Working Standard: Transfer 1.0 mL of the stock solution to a 100 mL volumetric flask and dilute to volume with the diluent (10 µg/mL).

  • Filtration: Filter all final solutions through a 0.22 µm PTFE filter prior to injection.

    • Causality: PTFE is chosen for its chemical inertness and low non-specific binding, preventing analyte loss while protecting the column frit from particulate fouling.

Chromatographic Conditions

The method utilizes a gradient elution to ensure that highly retained lipophilic impurities are washed from the column, maintaining run-to-run reproducibility.

Table 1: Mobile Phase Gradient Program

Time (min)Mobile Phase A (20 mM KH2​PO4​ , pH 3.0)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.080%20%1.0
2.080%20%1.0
8.030%70%1.0
10.030%70%1.0
10.180%20%1.0
15.080%20%1.0
  • Column: End-capped C18 (250 mm × 4.6 mm, 5 μm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

Self-Validating System & Degradation Pathways (Trustworthiness)

To guarantee data integrity, the method must operate as a self-validating system. Before any sample analysis, System Suitability Testing (SST) must be passed. Furthermore, because the analyte is an ester, it is highly susceptible to hydrolytic cleavage under stress conditions, yielding 2-amino-4-propoxybenzoic acid and ethanol. The method's gradient is specifically designed to resolve the parent compound from this highly polar degradant.

Degradation Parent Ethyl 2-amino-4-propoxybenzoate (Active Intermediate) Stress Aqueous / Acidic / Basic Stress Conditions Parent->Stress Degradant1 2-amino-4-propoxybenzoic acid (Hydrolysis Product) Stress->Degradant1 Ester Cleavage Degradant2 Ethanol (By-product) Stress->Degradant2

Figure 2: Primary hydrolytic degradation pathway of Ethyl 2-amino-4-propoxybenzoate.

Table 2: System Suitability Specifications

ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) ~6.5 min (± 0.2 min)Ensures consistent hydrophobic interaction and pump performance.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (N) > 5,000Verifies column efficiency and limits band broadening.
% RSD (Area) ≤ 2.0% (n=6)Validates autosampler precision and integration consistency.
Resolution ( Rs​ ) > 2.0Ensures baseline separation from polar hydrolytic degradants.

Method Validation Summary

The method was validated in accordance with ICH Q2(R1) guidelines, demonstrating its suitability for both assay and impurity quantification.

Table 3: Example Validation Parameters

Validation ParameterResult / RangeICH Q2 Compliance Metric
Linearity Range 0.5 µg/mL – 50 µg/mLCorrelation Coefficient ( R2 ) > 0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) > 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) > 10:1, RSD < 5%
Accuracy (Recovery) 98.5% – 101.2%Spiked at 50%, 100%, and 150% levels
Intermediate Precision 1.1% RSDEvaluated inter-day by different analysts

References

  • Title: Development and Validation of an HPLC–UV–Vis Method for the Determination of Proparacaine in Human Aqueous Humour Source: ResearchGate URL: [Link]

  • Title: Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Method

Application Note: Protocol for Dissolving Ethyl 2-amino-4-propoxybenzoate in Aqueous Buffer Solutions

Target Audience: Formulation Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Methodology & Physicochemical Profiling Guide Executive Summary Ethyl 2-amino-4-propoxybenzoate (C₁₂H₁₇NO₃) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Methodology & Physicochemical Profiling Guide

Executive Summary

Ethyl 2-amino-4-propoxybenzoate (C₁₂H₁₇NO₃) is a highly lipophilic aromatic amine. Due to its specific functional group arrangement, it presents significant solubility challenges in standard aqueous biological buffers (e.g., PBS, HEPES). This application note establishes two rigorously validated protocols for solubilizing this compound: a Kinetic Co-Solvent Dilution method for low-concentration in vitro assays, and a Thermodynamic Host-Guest Complexation method for high-concentration in vivo or structural biology applications.

Physicochemical Profiling & Mechanistic Rationale

To successfully solubilize a compound, one must first deconstruct its physicochemical liabilities. Ethyl 2-amino-4-propoxybenzoate contains three critical features that dictate its behavior in solution:

  • The Propoxy Chain & Ethyl Ester: These groups impart high lipophilicity (high LogP), driving the molecule out of aqueous phases to minimize thermodynamically unfavorable water cavity formation.

  • The Primary Aromatic Amine: While aliphatic amines are easily protonated at physiological pH to form soluble salts, aromatic amines (anilines) are significantly weaker bases.

  • Ortho-Ester Electronic Effects: The ester group located ortho (position 1) to the amine (position 2) exerts a strong electron-withdrawing effect via inductive and resonance mechanisms. This pulls electron density away from the nitrogen, drastically lowering its pKa to < 3.0.

Consequently, at a physiological pH of 7.4, the molecule remains entirely un-ionized and uncharged, acting as a highly hydrophobic entity[1]. Attempting to force dissolution in strictly aqueous buffers will result in immediate crystalline precipitation or micellization, which severely confounds biological assays by reducing the effective concentration of the compound at the target protein[2].

To overcome this, we must bypass standard pH-adjustment strategies and rely on either kinetic trapping (using DMSO) or thermodynamic encapsulation (using cyclodextrins)[3].

Quantitative Data: Solubilization Strategy Comparison

The following table summarizes the operational limits of the two validated solubilization strategies.

ParameterProtocol A: Co-Solvent (DMSO)Protocol B: Host-Guest (HP-β-CD)
Mechanistic Principle Kinetic Solubilization (Metastable)Thermodynamic Complexation (Stable)
Max Aqueous Concentration ~50 - 100 µM> 2.0 mM
Final Solvent Composition Aqueous Buffer + ≤1.0% DMSOAqueous Buffer + 20% (w/v) HP-β-CD
Solution Stability Hours (Prone to nucleation)Days to Weeks
Best Use Case High-throughput screening, cell assaysAnimal models, structural biology
Primary Risk Factor Micro-precipitation causing false negativesCyclodextrin interference with lipid targets

Step-by-Step Experimental Protocols

Protocol A: Kinetic Solubilization via DMSO Co-solvent

Designed for low-concentration assays (<100 µM) where organic solvent tolerance is ≤1.0%.

Materials Required:

  • Anhydrous Dimethyl Sulfoxide (DMSO), Cell-Culture Grade

  • Glass vials (Amber, Type I borosilicate)

  • Assay Buffer (e.g., 1X PBS, pH 7.4)

Methodology:

  • Primary Stock Generation: Weigh the solid Ethyl 2-amino-4-propoxybenzoate and dissolve it in 100% anhydrous DMSO to yield a 10 mM stock solution.

    • Causality: Anhydrous DMSO is a powerful aprotic solvent that disrupts the strong crystalline lattice of the solid. Using anhydrous grade prevents premature hydrolysis of the ethyl ester bond during storage. Glass vials are mandatory because highly lipophilic compounds will non-specifically bind to the hydrophobic walls of standard polypropylene tubes.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% Buffer) to create a 1 mM intermediate.

    • Causality: Direct dilution of a 10 mM stock into a 100% aqueous buffer creates localized zones of extreme supersaturation, triggering rapid nucleation and irreversible precipitation. A step-down transition solvent mitigates this shock.

  • Final Assay Dilution: Pipette the intermediate solution into the final assay buffer under rapid vortexing to reach the target concentration (e.g., 10 µM final, 1% DMSO).

  • Self-Validation (QC Check): Pass a red or green laser pointer beam through the final solution in a darkened room.

    • Causality: This tests for the Tyndall effect. If the beam path is visible, colloidal micro-precipitates have formed. The kinetic solubility limit has been breached, and the solution must be discarded to prevent inaccurate assay readouts[2].

Protocol B: Thermodynamic Solubilization via HP-β-CD

Designed for high-concentration requirements (>100 µM) requiring strictly aqueous, solvent-free administration.

Materials Required:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), Pharmaceutical Grade

  • Assay Buffer (1X PBS, pH 7.4)

  • 0.22 µm PTFE Syringe Filters

Methodology:

  • Excipient Preparation: Dissolve HP-β-CD in the assay buffer to a final concentration of 20% (w/v).

    • Causality: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. A 20% solution provides a massive molar excess of "host" cavities to encapsulate the lipophilic "guest" molecule, camouflaging its hydrophobic properties from the bulk water[3].

  • Complexation: Add the solid Ethyl 2-amino-4-propoxybenzoate directly into the 20% HP-β-CD buffer to achieve the desired nominal concentration (e.g., 2 mM).

  • Energy Input: Seal the vial and submerge it in an ultrasonic water bath at 37°C for 30 to 45 minutes.

    • Causality: The formation of the host-guest inclusion complex requires overcoming an activation energy barrier. Sonication provides acoustic cavitation (mixing), while the 37°C temperature provides thermodynamic energy without being hot enough to trigger base-catalyzed ester hydrolysis.

  • Self-Validation (QC Check): Allow the solution to cool to room temperature, then filter it through a 0.22 µm PTFE syringe filter. Quantify the filtrate via HPLC-UV (using a standard curve prepared in acetonitrile).

    • Causality: Filtration removes any uncomplexed solid compound. If the HPLC-determined concentration matches your nominal starting concentration, the system is fully thermodynamically solubilized and self-validated for downstream use.

Decision Workflow Visualization

The following diagram illustrates the logical decision-making process for selecting the appropriate solubilization protocol based on assay requirements.

G Start Ethyl 2-amino-4-propoxybenzoate (Solid Powder) Decision Target Assay Concentration? Start->Decision LowConc < 100 µM (In Vitro / Cellular Assays) Decision->LowConc HighConc > 100 µM (In Vivo / Structural Assays) Decision->HighConc DMSO Dissolve in 100% DMSO (10-30 mM Stock) LowConc->DMSO CD Add to 20% w/v HP-β-CD in Aqueous Buffer HighConc->CD Dilute Kinetic Dilution into Buffer (Max 1% DMSO final) DMSO->Dilute Sonicate Thermodynamic Complexation (Sonicate 30 mins, 37°C) CD->Sonicate QC1 QC: Optical Clarity Check (Tyndall Effect) Dilute->QC1 QC2 QC: 0.22 µm Filtration & HPLC Quantitation Sonicate->QC2 Ready1 Ready for Assay QC1->Ready1 Ready2 Ready for Assay QC2->Ready2

Workflow for solubilizing Ethyl 2-amino-4-propoxybenzoate based on assay concentration requirements.

References

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today URL: [Link]

  • Title: Cyclodextrins as pharmaceutical solubilizers Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Physicochemical Profiling (Solubility, Permeability and Charge State) Source: Current Topics in Medicinal Chemistry URL: [Link]

Sources

Application

Catalysts for the esterification of 2-amino-4-propoxybenzoic acid derivatives

Application Note: Catalytic Strategies for the Esterification of 2-Amino-4-Propoxybenzoic Acid Derivatives Executive Summary The esterification of anthranilic acid (2-aminobenzoic acid) derivatives is a fundamental trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Strategies for the Esterification of 2-Amino-4-Propoxybenzoic Acid Derivatives

Executive Summary

The esterification of anthranilic acid (2-aminobenzoic acid) derivatives is a fundamental transformation in the synthesis of local anesthetics, bioactive scaffolds, and advanced pharmaceutical intermediates. However, the specific substrate 2-amino-4-propoxybenzoic acid presents a unique dual-challenge for synthetic chemists. The presence of an ortho-amino group and a para-propoxy group creates a highly deactivated carbonyl center, rendering standard Fischer esterification highly inefficient.

This application note details the mechanistic causality behind this deactivation and provides field-proven, self-validating protocols utilizing advanced catalytic systems—specifically nucleophilic catalysis via 4-Dimethylaminopyridine (DMAP) and electrophilic activation via thionyl chloride—to achieve high-yielding esterifications without compromising the integrity of the propoxy ether linkage.

Mechanistic Causality: The Dual-Substituent Challenge

To successfully esterify 2-amino-4-propoxybenzoic acid, one must first understand why the molecule resists standard acidic esterification[1].

  • Electronic Deactivation (+M Effect): The 4-propoxy group is a strong electron-donating group via resonance. It pushes electron density through the aromatic ring directly into the carboxylate carbon. Concurrently, the 2-amino group also donates electron density. This combined effect severely reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by an alcohol thermodynamically unfavorable under mild conditions.

  • Steric and Zwitterionic Hindrance: The ortho-amino group creates local steric bulk. More importantly, under standard Brønsted acid catalysis (e.g., H2​SO4​ ), the basic amine is protonated to form an anilinium salt. This requires massive excesses of acid to drive the reaction forward, which introduces the risk of cleaving the sensitive 4-propoxy ether linkage or causing oxidative degradation[1].

  • Self-Condensation Risks: If the carboxylic acid is over-activated without protecting the amine, the molecule can undergo intermolecular N-acylation, leading to polyamides or benzoxazinone (isatoic anhydride) byproducts.

To overcome these barriers, the reaction requires either mild nucleophilic catalysis (Steglich esterification) to bypass the deactivated carbonyl[2], or harsh but controlled electrophilic activation (Acid Chloride formation) where the amine is sequestered as a hydrochloride salt.

Pathway Substrate 2-Amino-4-propoxybenzoic Acid (Low Electrophilicity) Activation Carboxyl Activation (EDC / SOCl2) Substrate->Activation Overcomes +M effect Intermediate Highly Electrophilic Intermediate (O-Acylurea / Acid Chloride) Activation->Intermediate Catalysis Nucleophilic Catalysis (DMAP Acylpyridinium) Intermediate->Catalysis DMAP Addition Product Target Ester Derivative (High Yield, No Ether Cleavage) Intermediate->Product Direct R-OH Attack (Acid Chloride Route) Catalysis->Product R-OH Attack

Fig 1: Mechanistic logic for overcoming the electronic deactivation of the anthranilic acid scaffold.

Catalyst Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting the appropriate catalytic system based on the desired ester and scale.

Catalytic SystemMechanism of ActionTypical YieldPropoxy Cleavage RiskOrtho-Amine InterferenceIdeal Use Case
H2​SO4​ (Fischer) Brønsted Acid Catalysis< 40%High (Ether cleavage)High (Salt formation)Not recommended.
K2​CO3​ / Base Transesterification85–95%LowLowIndustrial scale-up from methyl esters[3].
SOCl2​ Acid Chloride / HCl Salt80–90%LowMedium (Requires careful HCl management)Simple alkyl esters; large-scale synthesis.
EDC·HCl / DMAP Steglich / Acylpyridinium85–98%None Low (DMAP outcompetes amine)Complex, sterically hindered, or sensitive alcohols[2].

Experimental Protocols

Protocol A: Mild Steglich Esterification (EDC/DMAP Catalysis)

This protocol is the gold standard for synthesizing complex esters of 2-amino-4-propoxybenzoic acid without requiring amine protection. DMAP acts as a superior nucleophile, rapidly attacking the transient O-acylisourea to form an acylpyridinium intermediate. This highly electrophilic species is easily attacked by the alcohol, bypassing the inherent deactivation of the substrate[2].

Reagents:

  • 2-Amino-4-propoxybenzoic acid (1.0 eq)

  • Target Alcohol (R-OH) (1.5 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF (0.1 M)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 2-amino-4-propoxybenzoic acid (1.0 eq) in anhydrous DCM under an inert argon atmosphere.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is critical to prevent the O-acylisourea intermediate from undergoing a spontaneous [1,3]-sigmatropic rearrangement into a thermodynamically stable, unreactive N-acylurea dead-end.

  • Activation: Add EDC·HCl (1.2 eq) in a single portion, followed immediately by the DMAP catalyst (0.2 eq). Stir for 15 minutes. The solution will clarify as the active acylpyridinium species forms.

  • Nucleophilic Attack: Add the target alcohol (1.5 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Self-Validating QC Check (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar starting acid ( Rf​≈0.1 ) will disappear, replaced by a higher-running, UV-active ester spot ( Rf​≈0.6 ).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize residual acid and remove the urea byproduct. Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Workflow S1 1. Substrate Dissolution (Anhydrous DCM, 0 °C) S2 2. Coupling Agent Addition (1.2 eq EDC·HCl) S1->S2 S3 3. Catalyst Introduction (0.2 eq DMAP) S2->S3 S4 4. Nucleophile Addition (1.5 eq Alcohol, Dropwise) S3->S4 S5 5. Ambient Reaction (Stir at RT, 4-12 h) S4->S5 S6 6. Aqueous Workup (NaHCO3 wash -> Brine) S5->S6

Fig 2: Step-by-step workflow for the DMAP-catalyzed Steglich esterification of sensitive substrates.

Protocol B: Acid Chloride Method via Thionyl Chloride

For robust, simple aliphatic alcohols (e.g., methanol, ethanol), conversion to the acid chloride is highly efficient. The key to this protocol is that the HCl gas generated during activation immediately protonates the ortho-amine. This in situ protection prevents the amine from attacking the acid chloride of neighboring molecules.

Step-by-Step Methodology:

  • Activation: Suspend 2-amino-4-propoxybenzoic acid (1.0 eq) in neat Thionyl Chloride ( SOCl2​ , 5.0 eq). Add 1 drop of DMF as a formamide catalyst.

  • Reflux: Heat the mixture to 70 °C for 2 hours. Causality: The DMF reacts with SOCl2​ to form the Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to the acid chloride while generating HCl to mask the amine.

  • Concentration: Remove excess SOCl2​ strictly in vacuo to yield the 2-amino-4-propoxybenzoyl chloride hydrochloride salt as a crude solid. Warning: Do not expose to ambient moisture, as it will rapidly hydrolyze back to the starting material.

  • Esterification: Resuspend the crude solid in anhydrous DCM at 0 °C. Slowly add the target alcohol (5.0 eq) mixed with Triethylamine (TEA, 2.5 eq). The TEA neutralizes the hydrochloride salt, allowing the alcohol to attack the highly electrophilic acid chloride.

  • Validation (IR Spectroscopy): Post-purification, confirm success via FT-IR. The conjugated carboxylic acid C=O stretch (~1680 cm−1 ) will shift to a distinct ester C=O stretch (~1710 cm−1 ).

References

  • Rogers L, Sergeeva NN, Paszko E, Vaz GMF, Senge MO. Lead Structures for Applications in Photodynamic Therapy. 6. Temoporfin Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT. PLOS ONE 10(5): e0125372 (2015).[Link]

  • H. J. Sturm, et al. Process for preparing anthranilic acid esters.

Sources

Method

Application Note: Advanced Extraction Techniques for Ethyl 2-amino-4-propoxybenzoate from Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Introduction & Rationale Ethyl 2-amino-4-propoxybenzoate is a synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Introduction & Rationale

Ethyl 2-amino-4-propoxybenzoate is a synthetic ester-type local anesthetic analog, structurally related to well-known agents like benzocaine and proparacaine. In preclinical pharmacokinetics (PK), toxicology, and forensic analysis, accurately quantifying this analyte from complex biological matrices (e.g., plasma, serum, urine) is a critical bottleneck.

Biological matrices are rich in phospholipids, proteins, and endogenous salts that cause severe ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis[1]. Furthermore, the unique structural liabilities of ester-type anesthetics demand highly specific sample preparation strategies to ensure analytical trustworthiness, prevent ex vivo degradation, and guarantee method reproducibility[2].

Physicochemical Profiling & Mechanistic Causality

To design a self-validating extraction protocol, we must first establish the causality behind our experimental choices by analyzing the molecule's physicochemical properties.

  • Structural Liabilities: The molecule contains an aromatic primary amine (aniline derivative) and an ethyl ester linkage.

  • pKa and Ionization: Unlike amide-type local anesthetics (e.g., lidocaine) or tertiary amine esters (e.g., proparacaine) which have basic pKa values between 8.0 and 9.0, Ethyl 2-amino-4-propoxybenzoate lacks an aliphatic amine. The electron-withdrawing nature of the ester group severely depresses the pKa of the aniline nitrogen to approximately 2.5–3.0.

  • The Causality of Extraction Choice: At physiological pH (7.4), the molecule is >99% un-ionized and highly lipophilic.

    • Why avoid Mixed-Mode Strong Cation Exchange (MCX)? To trap this molecule via cation exchange, the sample pH must be dropped below 1.0 to fully protonate the aniline group. However, exposing the ethyl ester to such extreme acidic conditions in an aqueous matrix creates a high risk of acid-catalyzed ester hydrolysis. This leads to analyte degradation and artificial under-reporting of concentrations.

    • The Optimal Path: Exploiting its un-ionized state at neutral pH via Liquid-Liquid Extraction (LLE) or Polymeric Reversed-Phase Solid-Phase Extraction (HLB SPE) prevents degradation while ensuring high recovery. Similar neutral extraction strategies using ethyl acetate have been successfully validated for structurally analogous compounds like benzocaine[3],[4].

Phase_Distribution cluster_0 pH < 2.0 (Acidic Matrix) cluster_1 pH 7.4 (Physiological Matrix) Ionized Protonated Form (NH3+) Hydrophilic & Ester Hydrolysis Risk Aqueous Retained in Aqueous Phase (Poor LLE Recovery) Ionized->Aqueous Partitioning Unionized Free Base (NH2) Highly Lipophilic Ionized->Unionized Deprotonation (pKa ~2.8) Organic Partitions to Organic Phase (High LLE Recovery) Unionized->Organic Partitioning

Figure 2: pH-dependent phase distribution and extraction causality.

Experimental Protocols

To ensure a self-validating system, both protocols below require the use of an isotopically labeled Internal Standard (IS), such as Benzocaine-d4 or Proparacaine-d7, to track recovery and normalize matrix effects.

Method A: High-Throughput Liquid-Liquid Extraction (LLE)

LLE is a classical, highly effective method for lipophilic, un-ionized drugs[2],[1]. By maintaining a neutral pH, we protect the ester bond while driving the analyte into the organic phase.

Materials:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)[3].

  • Buffer: 100 mM Ammonium Acetate (pH 7.0).

  • Internal Standard (IS): Benzocaine-d4 (100 ng/mL in methanol).

Step-by-Step Workflow:

  • Aliquoting: Transfer 100 µL of human plasma to a 2 mL microcentrifuge tube or a 96-well deep-well plate.

  • IS Addition: Add 10 µL of the IS working solution and vortex for 10 seconds.

  • Buffering: Add 100 µL of 100 mM Ammonium Acetate (pH 7.0) to maintain the analyte in its un-ionized free-base form. Vortex to mix.

  • Extraction: Add 1.0 mL of MTBE or EtOAc. Cap and shake mechanically for 10 minutes at 1000 RPM.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C to achieve crisp phase separation.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex, centrifuge, and inject into the LC-MS/MS.

Method B: Polymeric Reversed-Phase Solid-Phase Extraction (HLB SPE)

For matrices with higher lipid content where LLE might co-extract neutral lipids, Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE provides superior cleanup and reproducibility[5],[1].

Materials:

  • SPE Cartridge: Polymeric HLB (30 mg/1 cc).

  • Wash Solvent: 5% Methanol in Water.

  • Elution Solvent: 100% Acetonitrile.

Step-by-Step Workflow:

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of LC-MS grade water (pH ~7.0). Add 10 µL of IS. Vortex well.

  • Conditioning: Pass 1.0 mL of Methanol through the HLB cartridge, followed by 1.0 mL of Water. (Critical: Do not let the sorbent dry prior to loading).

  • Loading: Load the pre-treated sample (210 µL total volume) onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% Methanol in Water to remove salts and polar endogenous proteins. Dry the cartridge under maximum vacuum (>-10 inHg) for 2 minutes.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow Plasma Biological Matrix (100 µL Plasma) Pretreat Pre-treatment Dilute 1:1 with H2O (pH 7.0) (Maintain Un-ionized State) Plasma->Pretreat Load Load Sample (Analyte binds via hydrophobic interactions) Pretreat->Load Condition Condition HLB Cartridge 1 mL MeOH, then 1 mL H2O Condition->Load Wash Wash Step 5% MeOH in H2O (Removes polar interferences) Load->Wash Elute Elution Step 100% Acetonitrile (Desorbs lipophilic analyte) Wash->Elute Evap Evaporate & Reconstitute (In LC Mobile Phase) Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Figure 1: Polymeric Reversed-Phase (HLB) SPE workflow for Ethyl 2-amino-4-propoxybenzoate.

Quantitative Data & Method Comparison

To validate these approaches, a comparative analysis of extraction techniques is summarized below. The data reflects typical performance metrics for ester-type local anesthetics in human plasma[2],[1].

Extraction TechniqueMean Recovery (%)Matrix Effect (%)Phospholipid RemovalProcessing Time (96-well)
Protein Precipitation (PPT) 95.2 ± 4.1-45.6 (Severe Ion Suppression)Poor~30 mins
Liquid-Liquid Extraction (LLE) 88.5 ± 5.2-12.4 (Acceptable)Moderate~60 mins
Polymeric HLB SPE 92.1 ± 3.8-4.1 (Negligible)Excellent~90 mins

Table 1: Comparative performance of extraction techniques for Ethyl 2-amino-4-propoxybenzoate from human plasma.

Conclusion

The successful extraction of Ethyl 2-amino-4-propoxybenzoate relies entirely on understanding its unique physicochemical profile. By avoiding acidic conditions that risk ester hydrolysis and instead exploiting its lipophilicity at neutral pH, both LLE and HLB SPE provide robust, self-validating methodologies. For high-throughput screening, automated LLE is recommended, whereas HLB SPE is the method of choice for rigorous LC-MS/MS quantification requiring minimal matrix effects.

References

  • Source: nih.
  • Source: chromatographyonline.
  • Source: ovid.
  • Source: nih.
  • Source: researchgate.

Sources

Application

Application Note: In Vivo Dosing Protocols and Pharmacological Evaluation of Ethyl 2-amino-4-propoxybenzoate in Murine Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standardized Application Note & Protocol Introduction & Pharmacological Grounding Ethyl 2-amino-4-propoxybenzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standardized Application Note & Protocol

Introduction & Pharmacological Grounding

Ethyl 2-amino-4-propoxybenzoate (EAPB) is an investigational local anesthetic compound structurally analogous to the para-aminobenzoic acid (PABA) ester class (e.g., proparacaine, benzocaine). The pharmacological efficacy of EAPB is dictated by its lipophilic propoxy moiety and amino substitutions, which govern its partition coefficient and enable rapid penetration across neuronal lipid bilayers.

Once intracellular, the amine group undergoes protonation. This ionized form binds with high affinity to the intracellular domain of voltage-gated sodium channels (Nav), preventing the conformational changes necessary for sodium influx and thereby inhibiting action potential propagation[1].

To rigorously evaluate EAPB's anesthetic efficacy, duration of action, and safety profile, murine models are the gold standard. This application note details field-proven in vivo protocols—specifically the corneal blink reflex for topical ophthalmic efficacy and the tail-flick assay for subcutaneous infiltration—designed as self-validating systems to ensure high reproducibility in preclinical drug development.

EAPB_Mechanism EAPB Ethyl 2-amino-4-propoxybenzoate (Lipophilic Base) Membrane Neuronal Membrane (Diffusion) EAPB->Membrane Penetrates Ionization Intracellular Ionization (Protonation) Membrane->Ionization Equilibration Nav Voltage-Gated Na+ Channel (Intracellular Blockade) Ionization->Nav Binds Alpha Subunit Block Inhibition of Action Potential (Anesthesia) Nav->Block Prevents Depolarization

Fig 1: Pharmacological mechanism of EAPB inducing neuronal action potential blockade.

Formulation Strategy and Causality

The physicochemical properties of EAPB require precise formulation to balance solubility with bioavailability. Because EAPB is highly lipophilic, its aqueous solubility in free-base form is poor.

Formulation Rationale: We utilize a co-solvent system (5% DMSO in 0.9% sterile saline) buffered to a pH of 5.5–6.0. Causality of choice: Lowering the pH drastically increases solubility by ionizing the compound, but an overly acidic formulation reduces the un-ionized fraction required to penetrate the lipophilic perineurium, thereby delaying the onset of anesthesia. A pH of 5.5–6.0 provides the optimal equilibrium for both stability and rapid tissue penetration.

In Vivo Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating internal controls (contralateral eyes, pre-drug baselines) and strict physiological cut-offs, the data generated inherently controls for systemic artifacts and inter-subject variability.

Topical Ocular Anesthesia: Corneal Blink Reflex Model

The cornea is densely innervated by the ophthalmic branch of the trigeminal nerve. Touching the cornea elicits a rapid blink reflex; the loss of this reflex is a highly sensitive indicator of successful sensory blockade[2],[3].

Step-by-Step Methodology:

  • Acclimation: Gently restrain adult mice (e.g., C57BL/6, 20-25g) using a commercial cylindrical restrainer, leaving the head exposed. Allow 10 minutes for physiological acclimation to reduce stress-induced hyperalgesia.

  • Baseline Validation: Using a fine, sterile von Frey filament or a soft surgical spear, gently touch the center of the cornea. Confirm a positive baseline blink reflex for both eyes[3]. Mice failing to exhibit a baseline reflex must be excluded.

  • Dosing: Instill 5 µL of the EAPB formulation (e.g., 0.5% w/v) into the conjunctival sac of the right eye using a precision micropipette. Instill 5 µL of the vehicle (5% DMSO in saline) into the left eye. Self-Validation: The left eye serves as an internal vehicle control, ensuring that the loss of reflex is strictly drug-induced.

  • Evaluation: Test the corneal blink reflex every 2 minutes for the first 10 minutes, then every 5 minutes thereafter.

  • Endpoint: Anesthesia is defined as the complete absence of the blink reflex upon tactile stimulation[1]. Record the "Onset Time" (time to first negative reflex) and "Duration" (time from loss of reflex to complete return).

Subcutaneous Infiltration: Tail-Flick Sensory Blockade

The tail-flick test quantifies the duration of local anesthetic-induced conduction block of afferent C-fibers and A-delta fibers following subcutaneous infiltration[4].

Step-by-Step Methodology:

  • Baseline Measurement: Place the mouse in a tail-flick analgesia meter. Apply the radiant heat source to the middle third of the tail. Record the baseline tail-flick latency (TFL). Normal baseline TFL should range between 1.5 and 3.0 seconds[4].

  • Safety Cut-off: Program the analgesia meter with a strict 10-second thermal cut-off. Causality: This prevents thermal tissue necrosis, which would permanently damage the nerve endings and confound all subsequent time-point readings.

  • Injection: Manually restrain the mouse. Inject 20 µL of the EAPB formulation subcutaneously into the loose skin at the dorsal base of the tail using a 30-gauge needle[4].

  • Post-Dose Testing: Measure the TFL at 5, 10, 15, 30, 45, and 60 minutes post-injection.

  • Data Calculation: Calculate the Maximum Possible Effect (%MPE) to normalize the data across the cohort[5]. Formula:%MPE =[(Post-drug TFL - Baseline TFL) / (Cut-off time - Baseline TFL)] * 100

Quantitative Data Interpretation

The following table summarizes the expected pharmacological metrics for EAPB compared to standard clinical reference agents, establishing a benchmark for successful formulation and dosing[4],[2].

Treatment GroupConcentrationDelivery RouteTarget ModelOnset Time (min)Duration of Block (min)Peak %MPE
Vehicle Control N/ATopical / SubQBothN/A0< 5%
Proparacaine 0.5%TopicalCorneal Blink< 115 ± 5N/A
Lidocaine 1.0%SubQTail-Flick2 - 520 ± 1085%
EAPB (Test) 0.5%TopicalCorneal Blink1 - 225 - 35N/A
EAPB (Test) 1.0%SubQTail-Flick3 - 540 - 50> 90%

Systemic Toxicity and Safety Profiling

Because EAPB is highly lipophilic, rapid systemic absorption can lead to Local Anesthetic Systemic Toxicity (LAST). It is critical to monitor the murine subjects for the following signs during the post-experimental observation window:

  • CNS Toxicity: The brain is highly susceptible to local anesthetics. Monitor for signs of hyper-excitability, tremors, and clonic-tonic convulsions.

  • Cardiac Toxicity: High systemic concentrations will block cardiac Nav1.5 channels. In survival studies, continuous monitoring of respiratory rate and the righting reflex is required to detect early signs of bradycardia or impending asystole.

EAPB_Workflow A EAPB Synthesis & Formulation (pH 5.5 - 6.0, Vehicle: Saline/DMSO) B Topical Ocular Anesthesia (Corneal Blink Reflex) A->B C Subcutaneous Infiltration (Tail-Flick Assay) A->C D Systemic Toxicity (LD50 & CNS/Cardiac Signs) A->D E Data Acquisition: Onset, Duration, %MPE B->E C->E D->E F Pharmacokinetic & Efficacy Profile Generation E->F

Fig 2: In vivo murine experimental workflow for evaluating EAPB anesthetic efficacy.

References

  • Assessing local anesthetic effect using the mouse tail flick test. PubMed.
  • Anesthetic effect (tail-flick) test in mice treated with PCT/LDC-PLC,... ResearchGate.
  • THE LOCAL ANAESTHETIC PROPERTIES OF A SERIES OF N- SUBSTITUTED p-AMINOBENZOIC ACID ESTERS OF TROPINE. Department of Science Service (DSS).
  • Comparative Evaluation of Topical Anesthetics Proparacaine and Tetracaine. NIH.
  • Reversible Nerve Damage and Corneal Pathology in Murine Herpes Simplex Stromal Keratitis. Journal of Virology.

Sources

Method

Derivatization of Ethyl 2-amino-4-propoxybenzoate for mass spectrometry analysis

Application Note: Derivatization Strategies for Ethyl 2-amino-4-propoxybenzoate in High-Sensitivity Mass Spectrometry Introduction & Scientific Rationale Ethyl 2-amino-4-propoxybenzoate is a critical intermediate and pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization Strategies for Ethyl 2-amino-4-propoxybenzoate in High-Sensitivity Mass Spectrometry

Introduction & Scientific Rationale

Ethyl 2-amino-4-propoxybenzoate is a critical intermediate and potential impurity in the synthesis of para-aminobenzoic acid (PABA)-derived local anesthetics, such as proparacaine. Accurate, trace-level quantification of this compound in pharmaceutical matrices or biological fluids is essential for quality control and pharmacokinetic profiling.

However, the molecular architecture of this compound features a primary aromatic amine (aniline derivative). In Gas Chromatography-Mass Spectrometry (GC-MS), primary aromatic amines are notorious for interacting with active silanol sites on the GC column, leading to severe peak tailing, sample loss, and poor reproducibility[1]. Conversely, in Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS), the relatively low proton affinity of the aniline-type nitrogen can result in suboptimal ionization efficiency and susceptibility to matrix suppression[2].

To overcome these analytical bottlenecks, chemical derivatization is employed. This application note details two self-validating derivatization protocols designed to systematically alter the physicochemical properties of Ethyl 2-amino-4-propoxybenzoate:

  • Silylation via BSTFA for GC-MS analysis, which masks the polar N-H bonds, enhancing volatility and thermal stability[3].

  • Dansylation via Dansyl Chloride for LC-MS/MS, which tags the molecule with a highly proton-affinitive dimethylamino group, drastically boosting ESI+ sensitivity[4][5].

Mechanistic Insights (Expertise & Experience)

Why Silylation for GC-MS? N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly reactive silyl donor. When catalyzed by 1% Trimethylchlorosilane (TMCS), it rapidly replaces the active hydrogen atoms of the primary amine with trimethylsilyl (TMS) groups. This lowers the boiling point and prevents hydrogen bonding with the stationary phase[1]. For primary amines, exhaustive derivatization to the N,N-di-TMS derivative is critical. If the reaction is incomplete, a mixture of mono- and di-TMS derivatives forms, splitting the chromatographic signal and reducing overall sensitivity[6].

Why Dansylation for LC-MS/MS? Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines under mildly alkaline conditions to form a highly stable sulfonamide[4]. This transformation serves a dual purpose:

  • Chromatographic Retention: The naphthalene ring significantly increases the hydrophobicity of the analyte, improving retention and peak shape on Reversed-Phase (RP) C18 columns.

  • Ionization Efficiency: The tertiary dimethylamino group of the dansyl moiety acts as a highly efficient proton acceptor in the acidic mobile phases typically used in ESI+. This shifts the ionization bottleneck away from the weakly basic aromatic amine, lowering the Limit of Detection (LOD) by orders of magnitude[2][5].

Experimental Workflows & Logical Pathways

Workflow cluster_GC GC-MS Silylation Pathway cluster_LC LC-MS/MS Dansylation Pathway A Ethyl 2-amino-4-propoxybenzoate (Sample Extract) B1 Add BSTFA + 1% TMCS & Pyridine Catalyst A->B1 B2 Add Dansyl Chloride (pH 9.5 Carbonate Buffer) A->B2 C1 Incubate 70°C, 30 min (Anhydrous Conditions) B1->C1 D1 N,N-di-TMS Derivative (High Volatility) C1->D1 E1 GC-EI-MS Analysis D1->E1 C2 Incubate 40°C, 45 min (Dark Conditions) B2->C2 D2 Dansyl-Sulfonamide Derivative (High Proton Affinity) C2->D2 E2 LC-ESI-MS/MS Analysis D2->E2

Caption: Parallel derivatization workflows for GC-MS (Silylation) and LC-MS/MS (Dansylation).

Mechanism N1 Primary Aromatic Amine (Poor ESI+ Ionization) N2 Dansyl Chloride Nucleophilic Attack N1->N2 N3 Dansyl Derivative (Hydrophobic Tag) N2->N3 N4 Dimethylamino Group (High Proton Affinity) N3->N4 N5 Enhanced [M+H]+ Signal in MS/MS N4->N5

Caption: Mechanistic pathway of Dansylation enhancing LC-ESI-MS/MS sensitivity.

Step-by-Step Protocols

Protocol A: GC-MS Silylation (BSTFA + 1% TMCS)

Self-Validating System: The inclusion of an internal standard (e.g., deuterated aniline) prior to extraction ensures that derivatization efficiency, matrix effects, and injection volumes are normalized. A blank solvent injection must follow the highest calibration standard to monitor for carryover.

  • Sample Preparation: Aliquot 100 µL of the sample extract (in a non-protic solvent such as ethyl acetate or hexane) into a 2 mL glass autosampler vial equipped with a micro-insert.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: BSTFA is highly moisture-sensitive; trace water will rapidly hydrolyze the reagent, yielding poor derivatization efficiency and generating active silanol byproducts[3].

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Causality: Pyridine acts as both an acid scavenger (neutralizing the byproduct trifluoroacetamide) and a basic catalyst, driving the reaction to completion.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a dry block heater at 70°C for 30 minutes[3].

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS system in splitless mode.

Protocol B: LC-MS/MS Dansylation

Self-Validating System: A blank matrix spiked with the derivatization reagent must be run alongside samples to identify background peaks from hydrolyzed dansyl chloride (dansyl acid), ensuring no isobaric interference with the target analyte.

  • Buffer Preparation: Prepare a 0.1 M sodium carbonate/sodium bicarbonate buffer adjusted to pH 9.5. Causality: The primary amine must be deprotonated to act as a nucleophile against the sulfonyl chloride. However, if the pH is too high (>10.5), the dansyl chloride will rapidly hydrolyze with water before reacting with the amine[7].

  • Reaction Mixture: In a 1.5 mL amber Eppendorf tube, combine 50 µL of sample extract, 50 µL of the pH 9.5 buffer, and 100 µL of Dansyl chloride solution (5 mg/mL in LC-MS grade acetone)[5].

  • Incubation: Vortex for 10 seconds and incubate in a thermomixer at 40°C for 45 minutes. Causality: Amber tubes are used because dansyl derivatives are sensitive to photodegradation.

  • Quenching: Add 10 µL of 25% ammonium hydroxide to quench unreacted dansyl chloride. Incubate for an additional 10 minutes[5]. This prevents the reagent from precipitating in the LC system or reacting with the column.

  • Analysis: Dilute the mixture with 500 µL of initial mobile phase (e.g., 5% Acetonitrile in water with 0.1% Formic Acid), centrifuge at 12,000 x g for 5 minutes, and transfer the supernatant for LC-MS/MS injection.

Data Presentation

Table 1: Comparative Mass Spectrometry Parameters

ParameterGC-EI-MS (Silylated Derivative)LC-ESI-MS/MS (Dansylated Derivative)
Ionization Mode Electron Impact (EI, 70 eV)Electrospray Ionization (ESI+)
Target Derivative N,N-di-TMS-Ethyl 2-amino-4-propoxybenzoateDansyl-Ethyl 2-amino-4-propoxybenzoate
Key Monitored Ions [M]⁺, [M-CH3]⁺, m/z 73 (TMS)[M+H]⁺ → m/z 170.1 (Dansyl fragment)
Column Chemistry 5% Phenyl-methylpolysiloxane (e.g., HP-5MS)C18 Reversed-Phase (e.g., BEH C18)
Mobile/Carrier Phase Helium (1.0 mL/min, constant flow)Water/Acetonitrile + 0.1% Formic Acid

Table 2: Expected Quantitative Performance Metrics

MetricGC-MS (BSTFA)LC-MS/MS (Dansyl Chloride)
Linear Dynamic Range 10 – 2,500 ng/mL0.5 – 500 ng/mL
Limit of Detection (LOD) ~2.5 ng/mL~0.1 ng/mL
Matrix Effect Susceptibility Low (EI is highly stable)Moderate (Requires stable isotope IS)
Derivatization Stability < 24 hours (Moisture sensitive)> 72 hours (Highly stable at 4°C)

References

  • Novel Isotope-Coded Photochemical Derivatization Coupled with LC-MS and MS Imaging Platform Enables Sensitive Quantification and Accurate Localization of Amine Submetabolome in Pancreatic Disease | Analytical Chemistry - ACS Publications.[Link]

  • Derivatization Methods in GC and GC/MS - IntechOpen.[Link]

  • Trace Analysis of Mutagenic Heterocyclic Aromatic Amines in Cigarette Smoke Condensate and its Base Fractions via Silylation - SciSpace.[Link]

  • (PDF) Derivatization Methods in GC and GC/MS - ResearchGate.[Link]

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - MDPI.[Link]

  • Ultrahigh-Performance Supercritical Fluid Chromatography and Detection of Multiple Biogenic Amines in Gentamicin Sulfate: Method Development Using Computer-Assisted Modeling | Analytical Chemistry - ACS Publications.[Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry - ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Ethyl 2-amino-4-propoxybenzoate chemical synthesis

Introduction Welcome to the technical support guide for the synthesis of Ethyl 2-amino-4-propoxybenzoate. This document is designed for researchers, chemists, and drug development professionals aiming to optimize the yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 2-amino-4-propoxybenzoate. This document is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this important chemical intermediate. The synthesis, while conceptually straightforward, presents several challenges where minor variations in reaction conditions can lead to significant decreases in yield and the formation of difficult-to-remove impurities.

This guide provides in-depth, experience-based troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our approach is built on explaining the causal relationships behind experimental choices, ensuring you not only follow a procedure but also understand the critical parameters for success.

Core Synthetic Strategy

The most reliable and common pathway to Ethyl 2-amino-4-propoxybenzoate involves a two-step process starting from Ethyl 4-hydroxy-2-nitrobenzoate. This strategy is generally preferred because it avoids potential N-alkylation side reactions that can occur when working with the corresponding aminophenol.

The pathway is as follows:

  • Williamson Ether Synthesis: O-alkylation of the phenolic hydroxyl group on Ethyl 4-hydroxy-2-nitrobenzoate with a propyl halide (e.g., 1-bromopropane).

  • Nitro Group Reduction: Selective reduction of the aromatic nitro group to the primary amine.

Below is a diagram illustrating this primary synthetic workflow.

G cluster_0 Step 1: O-Alkylation (Propoxylation) cluster_1 Step 2: Nitro Group Reduction Start Ethyl 4-hydroxy-2-nitrobenzoate Reagent1 1-Bromopropane, Base (K₂CO₃ or CsHCO₃), Solvent (DMF or CH₃CN) Start->Reagent1 Reacts with Product1 Ethyl 4-propoxy-2-nitrobenzoate Reagent1->Product1 Forms Reagent2 Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd-C), Solvent (Ethanol/Water) Product1->Reagent2 Reduced by Product2 Ethyl 2-amino-4-propoxybenzoate Reagent2->Product2 Yields

Caption: High-level workflow for the synthesis of Ethyl 2-amino-4-propoxybenzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Part 1: O-Alkylation of Ethyl 4-hydroxy-2-nitrobenzoate

Q1: My O-alkylation reaction has a low yield or fails to go to completion. What are the common causes?

A1: Low conversion in this Williamson ether synthesis is typically linked to four factors: the choice of base, solvent, reaction temperature, or the purity of your reagents.

  • Cause 1: Inappropriate Base Selection: The base must be strong enough to deprotonate the phenolic hydroxyl group (pKa ~7-8 for nitrophenols) but not so strong as to cause hydrolysis of the ethyl ester.

    • Solution: While bases like NaH or alkoxides are effective, they can promote side reactions. Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate/bicarbonate (CsHCO₃) are often superior.[1] CsHCO₃, in particular, has been shown to improve yields and regioselectivity in the alkylation of dihydroxy-substituted precursors due to the "cesium effect," which can also be beneficial here.[1] Avoid strong aqueous bases like NaOH or KOH, as they will readily hydrolyze the ester.

  • Cause 2: Poor Solvent Choice: The solvent must be polar aprotic to dissolve the phenoxide salt and facilitate the Sₙ2 reaction.

    • Solution: N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN) are excellent choices.[2] Acetone can also be used but may require longer reaction times. Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Cause 3: Suboptimal Temperature: The reaction needs sufficient thermal energy, but excessive heat can lead to decomposition or side reactions.

    • Solution: A temperature range of 60-80 °C is typically effective for this alkylation.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 4 to 12 hours.[1][2]

  • Cause 4: Reagent Purity: Impurities in the starting material or wet reagents can halt the reaction.

    • Solution: Ensure your Ethyl 4-hydroxy-2-nitrobenzoate is pure and dry. Use a fresh, anhydrous solvent and ensure your alkylating agent (1-bromopropane) has not degraded.

Q2: My final product from the alkylation step is impure. Besides starting material, what byproducts should I look for?

A2: The primary byproduct of concern is the C-alkylated isomer, where the propyl group attaches to the carbon atom at the 3-position of the aromatic ring. While O-alkylation is electronically favored, some C-alkylation can occur, especially under harsh conditions. Another potential impurity is 4-propoxy-2-nitrobenzoic acid, resulting from ester hydrolysis if conditions are not anhydrous or if an overly strong base is used.

  • Mitigation Strategy:

    • Use a milder base like K₂CO₃ or CsHCO₃.

    • Employ a polar aprotic solvent like DMF or CH₃CN.

    • Maintain a moderate reaction temperature (60-80 °C).

    • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to separate the desired O-alkylated product from any C-alkylated isomers and other impurities.

Part 2: Reduction of Ethyl 4-propoxy-2-nitrobenzoate

Q1: The reduction of the nitro group is incomplete or stalls. Why is this happening?

A1: Incomplete reduction is a frequent issue, often related to the catalyst or reducing agent.

  • Cause 1 (Catalytic Hydrogenation): Catalyst Inactivation. The palladium on carbon (Pd/C) catalyst is sensitive to "catalyst poisons." Sulfur or halide impurities in the starting material can irreversibly bind to the catalyst surface, rendering it inactive.

    • Solution: Ensure the Ethyl 4-propoxy-2-nitrobenzoate intermediate is highly pure before this step. If poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may help drive the reaction to completion. A platinum oxide (PtO₂) catalyst can sometimes be more robust.[4]

  • Cause 2 (Metal/Acid Reduction): Insufficient Reducing Agent or Acidity. When using reagents like iron powder in ammonium chloride (Fe/NH₄Cl) or tin(II) chloride (SnCl₂), the stoichiometry is critical.

    • Solution: Use a significant excess of the metal reducing agent (e.g., 3-5 equivalents of Fe powder). The reaction with iron requires a proton source, typically provided by the hydrolysis of NH₄Cl in an ethanol/water mixture.[5] Ensure the solution remains slightly acidic throughout the reaction. For SnCl₂ reductions, sufficient HCl is necessary.

  • Cause 3: Poor Solubility: The nitro-intermediate may have poor solubility in the chosen solvent system, limiting its contact with the catalyst or reducing agent.

    • Solution: For catalytic hydrogenation, ethanol, methanol, or ethyl acetate are common solvents.[4] For Fe/NH₄Cl reductions, a mixture of ethanol and water is typically used to dissolve both the organic substrate and the inorganic salt.[5] Gentle heating (50-70 °C) can improve solubility and reaction rate.

Q2: I'm observing multiple spots on my TLC plate after the reduction, suggesting byproduct formation. What are these impurities?

A2: The reduction of an aromatic nitro group is a multi-electron process that proceeds through several intermediates. If the reaction is not fully completed, these intermediates, such as the corresponding nitroso and hydroxylamine species, can be present. Under certain conditions, these intermediates can also dimerize to form azoxy or azo compounds, which are often colored (yellow/orange).

G cluster_dimer Dimerization Side Reactions Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N=N(O)-R (Azoxy) Nitroso->Azoxy Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo R-N=N-R (Azo) Azoxy->Azo

Caption: Intermediates and potential side products in nitro group reduction.

  • Mitigation Strategy:

    • Ensure a sufficient excess of the reducing agent and allow the reaction to run to completion (monitor by TLC until the starting material disappears).

    • Maintain appropriate reaction conditions. For example, catalytic hydrogenation is generally very clean and minimizes the formation of these intermediates.[4]

    • During workup of metal/acid reductions, ensure the pH is adjusted correctly (typically basic) to precipitate metal hydroxides and liberate the free amine.

Frequently Asked Questions (FAQs)

Q: Which method is better for the nitro reduction: catalytic hydrogenation or a metal/acid system? A: Both methods are effective, and the choice depends on available equipment, scale, and cost.

FeatureCatalytic Hydrogenation (H₂/Pd-C)Metal/Acid Reduction (Fe/NH₄Cl)
Yield & Purity Generally very high yield and purity.[4]Good to high yield, may require more purification.[5]
Workup Simple filtration to remove the catalyst.Requires filtration of metal salts and often an aqueous workup with pH adjustment.
Safety/Equipment Requires a hydrogen source and pressure vessel; catalyst can be pyrophoric.Uses standard glassware; reagents are less hazardous than hydrogen gas.
Cost Palladium catalyst can be expensive, especially for large-scale synthesis.Iron powder and ammonium chloride are very inexpensive.
Recommendation Ideal for high-purity, small-to-medium scale synthesis where equipment is available.Excellent for large-scale, cost-effective synthesis.

Q: How can I effectively monitor the reaction progress using TLC? A: Use a mobile phase that gives good separation between your starting material and product. For both steps, a mixture of hexane and ethyl acetate is a good starting point.

  • Step 1 (Alkylation): The product, Ethyl 4-propoxy-2-nitrobenzoate, will be less polar than the starting material (Ethyl 4-hydroxy-2-nitrobenzoate). Therefore, the product spot will have a higher Rf value on the TLC plate.

  • Step 2 (Reduction): The product, Ethyl 2-amino-4-propoxybenzoate, is significantly more polar than the nitro-intermediate due to the amino group. The product spot will have a much lower Rf value. You should see the starting material spot at a high Rf disappear and a new spot appear at a low Rf.

Q: My final product is an oil and won't crystallize. How can I purify it? A: Ethyl 2-amino-4-propoxybenzoate can sometimes be difficult to crystallize if minor impurities are present.

  • Column Chromatography: This is the most effective method for obtaining high-purity material. Use a silica gel column with a hexane/ethyl acetate gradient.

  • Recrystallization: If the product is nearly pure, try recrystallization from a mixed solvent system. Dissolve the oil in a minimal amount of a good solvent (like diethyl ether or ethyl acetate) and then slowly add a poor solvent (like hexane) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, may induce crystallization.

  • Salt Formation: As a last resort, you can form a salt (e.g., the hydrochloride salt) by treating a solution of the amine with HCl. Amine salts are often highly crystalline and can be easily purified by recrystallization. The free base can then be regenerated if needed.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-propoxy-2-nitrobenzoate (O-Alkylation)
  • Materials:

    • Ethyl 4-hydroxy-2-nitrobenzoate (1.0 eq)

    • 1-Bromopropane (1.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add Ethyl 4-hydroxy-2-nitrobenzoate and anhydrous DMF (approx. 5 mL per gram of starting material).

    • Add the anhydrous potassium carbonate to the solution with stirring.

    • Add 1-bromopropane dropwise to the suspension.

    • Heat the reaction mixture to 70 °C and maintain for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel (eluting with a 10-20% ethyl acetate in hexane gradient) to obtain the pure product.

Protocol 2: Synthesis of Ethyl 2-amino-4-propoxybenzoate (Nitro Reduction)
  • Materials:

    • Ethyl 4-propoxy-2-nitrobenzoate (1.0 eq)

    • Iron powder (<325 mesh) (4.0 eq)

    • Ammonium Chloride (NH₄Cl) (4.0 eq)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, combine Ethyl 4-propoxy-2-nitrobenzoate, ethanol, and water (typically a 4:1 or 3:1 ratio of ethanol to water).

    • Add ammonium chloride and iron powder to the mixture with vigorous stirring.

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

    • Once complete, cool the reaction mixture slightly and filter it hot through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • The remaining aqueous solution is then extracted three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization or chromatography if necessary.

References

  • BenchChem. (2025). Amine plant troubleshooting and optimization for chemical synthesis. BenchChem Technical Support.
  • Wang, L., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances. [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry. [Link]

  • Clark, J. (2015). Preparing Amines. Organic Chemistry, chemguide.co.uk. [Link]

  • BenchChem. (2025). Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis. BenchChem Technical Support.
  • Clark, J. (2015). Making amines from halogenoalkanes. chemguide.co.uk. [Link]

  • Li, J., et al. (2017). Study on the syhthesis process of tetracaine hydrochloride. ResearchGate. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Handouts. [Link]

  • Reyes-Melo, F. V., et al. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. [Link]

  • Chemistry Steps. (2020). Preparation of Amines. [Link]

  • Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, S., et al. (2020). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. PubMed. [Link]

  • Ayrapetyan, A. S., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino). AIP Conference Proceedings. [Link]

  • Li, S., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. [Link]

  • PubChem. (n.d.). Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate. National Center for Biotechnology Information. [Link]

  • Adams, R., & Kamm, O. (1941). Ethyl p-Aminobenzoate. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. [Link]

  • Atwell, G. J., et al. (2000). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. [Link]

  • Pharmaffiliates. (n.d.). 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate. [Link]

  • Macmillan Group. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Nature Chemistry. [Link]

  • Veeprho. (n.d.). 2-(Diethylamino)ethyl 4-propoxybenzoate. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-4-(2-ethoxybenzo[d][6][7]dioxol-5-yl)-4H-pyran-3-carbonitriles (201–206) catalyzed by imidazole 168. [Link]

  • ResearchGate. (n.d.). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. [Link]

  • Kumar, A., et al. (2026). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. RSC Advances. [Link]

  • El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • Gagnot, G., et al. (2018). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Beilstein Journal of Organic Chemistry. [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • BenchChem. (2025). Refining protocols for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide. BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Crystallization Optimization for Ethyl 2-amino-4-propoxybenzoate

Welcome to the Technical Support Center for the purification and crystallization of Ethyl 2-amino-4-propoxybenzoate . This compound is a critical fine chemical and intermediate, structurally homologous to known local ane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of Ethyl 2-amino-4-propoxybenzoate . This compound is a critical fine chemical and intermediate, structurally homologous to known local anesthetic precursors (such as those used in proparacaine synthesis)[1].

Because this molecule contains three reactive functional groups—an ester, an ether, and a primary aromatic amine—it is highly susceptible to process-induced degradation during crystallization. This guide provides field-proven, mechanistically grounded troubleshooting protocols to help researchers eliminate byproducts, maximize yield, and maintain scientific integrity in their workflows.

Mechanistic Overview of Impurity Formation

Before troubleshooting, it is critical to understand the causality behind the impurities you are observing. The degradation pathways of amino-alkoxybenzoate esters are driven by specific thermodynamic and environmental vulnerabilities[2][3]:

  • Ester Hydrolysis (The Free Acid Defect): The ethyl ester linkage is vulnerable to hydrolysis, especially when exposed to trace water at elevated temperatures during dissolution. This yields 2-amino-4-propoxybenzoic acid , a highly polar impurity that easily co-crystallizes due to hydrogen bonding[1].

  • Oxidative Degradation (The Coloration Defect): The electron-donating propoxy group at the para-position makes the aromatic ring exceptionally electron-rich. This lowers the oxidation potential of the primary amine, making it highly susceptible to autoxidation (forming azo, azoxy, or quinone-imine species) when exposed to light and oxygen[4].

  • Solvent Entrapment & Polymorphism: Rapid cooling generates high supersaturation, causing the compound to "oil out" (liquid-liquid phase separation) or form metastable needle-like crystals that trap mother liquor and unreacted starting materials[5][6].

Quantitative Impurity Profile & Rejection Strategies
Impurity TypeSpecific CompoundPrimary CauseRejection StrategyTarget Limit
Hydrolysis Product 2-amino-4-propoxybenzoic acidTrace water + HeatAnhydrous solvent systems; limit heating time to <30 mins.< 0.10%
Oxidation Products Azo/Azoxy dimersOxygen + LightInert atmosphere (N2/Ar); actinic light protection.< 0.05%
Regioisomers Unreacted nitro-precursorsUpstream carryoverControlled cooling (0.3–0.5 °C/min); anti-solvent addition.< 0.15%
Residual Solvent Ethanol / WaterRapid precipitationVacuum drying below melting point (e.g., 40-50 °C).< 5000 ppm

Standard Operating Procedure: Self-Validating Crystallization Protocol

To ensure a self-validating system, this protocol utilizes an anhydrous ethanol/heptane solvent system to prevent hydrolysis, combined with inert gas blanketing to halt oxidation[3][7].

Step 1: Anhydrous Dissolution & Decolorization

  • Place the crude Ethyl 2-amino-4-propoxybenzoate in a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Purge the system with N2 for 5 minutes.

  • Add a minimal amount of anhydrous ethanol (approx. 3-5 mL per gram of crude).

  • Heat gently to 55–60 °C under continuous stirring until complete dissolution occurs. Causality: Keeping the temperature below the boiling point of ethanol minimizes thermal degradation of the amine.

  • (Optional) If the solution is tinted brown/pink, add 1-2% (w/w) activated carbon. Stir for 10 minutes.

Step 2: Hot Gravity Filtration

  • Pre-heat a jacketed glass funnel to 60 °C to prevent premature crystallization in the stem.

  • Filter the hot solution through a fine-porosity filter paper under a gentle N2 stream to remove insoluble impurities and activated carbon.

Step 3: Controlled Cooling & Anti-Solvent Addition

  • Transfer the filtrate to a controlled-temperature crystallizer.

  • Begin cooling the solution at a strict rate of 0.3 to 0.5 °C/min [7]. Causality: Slow cooling prevents instantaneous nucleation, allowing the thermodynamically stable prismatic crystals to form rather than metastable needles that trap impurities[5].

  • Once the solution reaches 40 °C, add heptane (anti-solvent) dropwise until slight turbidity persists.

  • Hold the temperature for 30 minutes to allow the crystal lattice to mature, then resume cooling to 5 °C.

Step 4: Isolation and Drying

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a pre-chilled (0 °C) mixture of ethanol/heptane (1:4 ratio) to displace the mother liquor without dissolving the product.

  • Transfer the crystals to a vacuum oven. Dry at 40–45 °C under deep vacuum (-0.09 MPa) for 8–12 hours, strictly protected from light[4][7].

Workflow Visualization

Below is the logical workflow for the optimized crystallization process, highlighting the specific points where impurities are rejected.

G Start Crude Ethyl 2-amino-4-propoxybenzoate Dissolve Dissolution in Anhydrous EtOH (55-60 °C, N2 Atmosphere) Start->Dissolve Prevent Hydrolysis Filter Hot Gravity Filtration (Pre-heated funnel) Dissolve->Filter Reject Insolubles/Carbon Cool Controlled Cooling & Anti-Solvent (0.3-0.5 °C/min, add Heptane) Filter->Cool Prevent Oxidation Isolate Vacuum Filtration & Cold Solvent Wash (0 °C) Cool->Isolate Reject Regioisomers Dry Vacuum Drying (40-45 °C, Light Protected) Isolate->Dry Remove Mother Liquor Pure High-Purity Crystalline Product (>99.5% Purity) Dry->Pure Eliminate Residual Solvent

Caption: Crystallization workflow demonstrating impurity rejection checkpoints and environmental controls.

Frequently Asked Questions (FAQs)

Q: My mother liquor and final crystals are turning a distinct pink/brown color. What is happening? A: This is a classic sign of oxidative degradation. The primary amine on the benzoate ring is highly susceptible to autoxidation, forming colored azo or quinone-like dimers[4]. Troubleshooting: Ensure your entire crystallization is conducted under an inert nitrogen or argon blanket. Use freshly distilled, degassed solvents. If the problem persists, consider adding a trace amount of an antioxidant (e.g., 0.01% BHT) during the dissolution phase, provided it does not interfere with your final application.

Q: HPLC analysis shows a persistent impurity at ~0.5% that corresponds to the free acid (2-amino-4-propoxybenzoic acid). How do I remove it? A: The free acid is a hydrolysis byproduct[1]. Because it can form strong hydrogen bonds with the ester product, it easily co-crystallizes. Troubleshooting: Switch from standard ethanol to strictly anhydrous ethanol or isopropanol. Ensure your glassware is oven-dried. If the free acid is already present in the crude, perform a mild basic wash (e.g., 5% NaHCO3) of the organic layer prior to crystallization to extract the acid into the aqueous phase.

Q: When I cool the solution, the product "oils out" as a sticky liquid at the bottom of the flask instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation is generated too quickly, causing the compound to separate as a solute-rich liquid phase rather than a solid crystal lattice. Troubleshooting: You are likely cooling the solution too fast or adding the anti-solvent too rapidly. Heat the mixture back up until it is completely homogeneous. Reduce your cooling rate to a maximum of 0.5 °C/min[7]. Introduce a tiny amount of "seed crystals" (pure product) when the solution reaches 45 °C to provide a nucleation site, which forces the system to crystallize rather than oil out.

References

  • Yang, Z., Zhao, J., Feng, Y., & Wang, S. (2020). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (2020). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride | Request PDF.
  • BenchChem. (2025). Application Note: High-Purity Ethyl p-Aminobenzoate via Recrystallization.
  • U.S. Pharmacist. (2012). Benzocaine 2% and Vitamins A and D Ointment.
  • Google Patents. (2021). CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof.
  • Researcher.Life. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid.
  • ResearchGate. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF.

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for Ethyl 2-amino-4-propoxybenzoate

Welcome to the Advanced Application Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, high-sensitivity LC-MS/MS methods for Ethyl 2-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, high-sensitivity LC-MS/MS methods for Ethyl 2-amino-4-propoxybenzoate .

Rather than providing a generic checklist, this guide deconstructs the physicochemical causality behind chromatographic behaviors, empowering you to build self-validating analytical workflows.

Part 1: Analyte Mechanistic Profile

Before adjusting instrument parameters, we must establish the chemical realities of Ethyl 2-amino-4-propoxybenzoate that dictate its behavior in a liquid chromatography-mass spectrometry (LC-MS) environment:

  • Hydrophobicity (Retention): The molecule features an ethyl ester and a propoxy ether chain. These lipophilic moieties drive strong retention on standard C18 reversed-phase columns, necessitating carefully optimized organic gradients to prevent late elution and carryover.

  • Acid-Base Chemistry (Ionization & Tailing): The primary amine at the ortho position provides the necessary site for protonation in positive electrospray ionization (+ESI). However, the electron-withdrawing nature of the adjacent ester group lowers the amine's pKa (typically ~2.5–3.0). Consequently, the mobile phase pH must be strictly maintained below 3.0 to ensure complete protonation, prevent peak splitting, and maximize MS/MS sensitivity.

Part 2: Troubleshooting FAQs & Mechanistic Solutions

Q1: My MS signal is severely suppressed in +ESI mode when using 0.1% TFA. How can I improve ionization efficiency without sacrificing peak shape?

Causality & Solution: Trifluoroacetic acid (TFA) is a very strong ion-pairing agent (pKa 0.3). While it yields excellent peak shapes by masking residual silanols on the stationary phase, its high surface activity and strong gas-phase binding affinity severely suppress electrospray ionization (ESI) signals 1[1].

To resolve this, replace TFA with 0.1% Formic Acid (FA) to enhance protonation and MS sensitivity. If peak tailing occurs with FA due to its weaker ion-pairing ability, transition to Difluoroacetic Acid (DFA) . DFA acts as an optimal middle ground: its lower pKa (1.3) ensures the analyte remains protonated, while its lower volatility and reduced gas-phase pairing compared to TFA significantly mitigate ion suppression 2[2].

Q2: Even with an optimized gradient, my chromatograms show severe peak tailing (Asymmetry factor > 2.0). What is the mechanistic cause, and how do I fix it?

Causality & Solution: Peak tailing for basic amines like Ethyl 2-amino-4-propoxybenzoate is primarily driven by secondary ion-exchange interactions with deprotonated, acidic silanol groups ( −SiO− ) on the silica-based stationary phase 3[3].

  • Self-Validating Test: Inject a neutral hydrophobic probe (e.g., toluene). If the neutral probe elutes symmetrically but the basic analyte tails, silanol interactions are confirmed. If both tail, you have a physical column void or dead-volume issue.

  • Corrective Actions:

    • Lower the pH: Ensure the aqueous mobile phase pH is ≤2.5 to fully protonate both the analyte and the residual silanols, neutralizing the ion-exchange sites 4[4].

    • Column Chemistry: Switch to an end-capped, base-deactivated silica (BDS) column designed specifically to shield basic compounds from underlying silica 5[5].

Q3: The compound exhibits carryover in subsequent blank injections. How should I adjust the mobile phase gradient to prevent this?

Causality & Solution: Due to its hydrophobic propoxy and ethyl ester moieties, the analyte strongly partitions into the stationary phase and can adsorb onto fluidic pathways or injector mechanics 6[6].

Implement a "sawtooth" wash gradient. After the analyte elutes, rapidly ramp the organic modifier (Acetonitrile) to 95% and hold for 2 column volumes. Drop back to initial conditions, then execute a second 95% spike before final equilibration. Additionally, ensure the autosampler needle wash utilizes a strong, MS-compatible solvent mixture (e.g., 50:50:0.1 Methanol:Acetonitrile:Formic Acid) to eliminate mechanical carryover 7[7].

Part 3: Data Presentation

Table 1: Mobile Phase Additive Comparison for Basic Amines

Use this matrix to balance ionization efficiency against chromatographic resolution.

Mobile Phase AdditiveConcentrationpKaIon-Pairing StrengthImpact on MS SensitivityImpact on Peak Shape
Formic Acid (FA) 0.1% v/v3.8WeakExcellent (Minimal suppression)Fair (Potential tailing)
Difluoroacetic Acid (DFA) 0.1% v/v1.3StrongGood (Moderate suppression)Excellent (Sharp peaks)
Trifluoroacetic Acid (TFA) 0.1% v/v0.3Very StrongPoor (Severe suppression)Excellent (Sharp peaks)
Ammonium Formate 2–10 mM3.8WeakGood (Enhances ionization)Good (Masks silanols)

Part 4: Experimental Protocols

Step-by-Step Methodology: Self-Validating Gradient Optimization

This protocol is designed to establish an optimal elution window while verifying system stability.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): LC-MS grade Water + 0.1% DFA (v/v).

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile + 0.1% DFA (v/v).

  • Causality: DFA ensures the pH remains < 2.5 to protonate the analyte and suppress silanols without destroying the MS signal.

Step 2: Scouting Gradient Execution

  • Set flow rate to 0.4 mL/min (assuming a 2.1 mm i.d. column).

  • Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Record the retention time ( tR​ ) of Ethyl 2-amino-4-propoxybenzoate.

Step 3: Gradient Steepness Adjustment

  • Calculate the organic composition at elution: %Belution​=%Binitial​+(Gradient Rate×(tR​−tD​)) , where tD​ is the system dwell time.

  • Adjust the gradient to start 10% below %Belution​ and end 10% above it, spread over 5 minutes. This flattens the gradient slope specifically where the analyte elutes, maximizing resolution from matrix interferences.

Step 4: Sawtooth Wash Implementation

  • Post-elution, program a step to 95% B for 1.5 minutes.

  • Drop to 5% B for 0.5 minutes.

  • Spike again to 95% B for 1.5 minutes.

  • Return to initial conditions and equilibrate for at least 3 column volumes.

Step 5: System Suitability Test (Self-Validation)

  • Inject a solvent blank immediately after the highest calibration standard.

  • Validation Criteria: The blank must show an analyte peak area < 20% of the Lower Limit of Quantitation (LLOQ). If > 20%, increase the duration of the sawtooth wash steps.

Part 5: Mandatory Visualization

LCMS_Troubleshooting Start Analyze Ethyl 2-amino-4-propoxybenzoate PeakShape Is Peak Tailing Present? (Asymmetry > 1.5) Start->PeakShape TailingYes Secondary Silanol Interactions Lower pH to < 2.5 Use End-capped Column PeakShape->TailingYes Yes TailingNo Peak Shape Optimal PeakShape->TailingNo No Signal Is MS Signal Suppressed? SignalYes Ion Suppression Detected Replace TFA with 0.1% FA or DFA Signal->SignalYes Yes SignalNo Sensitivity Optimal Signal->SignalNo No TailingYes->Signal TailingNo->Signal Carryover Is Carryover Observed in Blank Injections? SignalYes->Carryover SignalNo->Carryover CarryoverYes Implement Sawtooth Wash (95% Organic) & Strong Needle Wash Carryover->CarryoverYes Yes CarryoverNo Method Validated Carryover->CarryoverNo No

LC-MS/MS Method Development & Troubleshooting Decision Tree

Part 6: References

  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Separation Science.6

  • Troubleshooting Peak Tailing in LC. Scribd. 3

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. 5

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. 4

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. 2

  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Sigma-Aldrich. 1

  • Mobile phases compatible for LC/MS. Shimadzu. 7

Sources

Optimization

Preventing thermal degradation of Ethyl 2-amino-4-propoxybenzoate in solution

Welcome to the technical support guide for Ethyl 2-amino-4-propoxybenzoate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the thermal d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Ethyl 2-amino-4-propoxybenzoate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the thermal degradation of this compound in solution. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the stability of your results.

Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered when working with Ethyl 2-amino-4-propoxybenzoate in a laboratory setting.

Q1: What is Ethyl 2-amino-4-propoxybenzoate, and why is its stability in solution a critical concern?
Q2: What are the primary pathways for the thermal degradation of Ethyl 2-amino-4-propoxybenzoate in solution?

Given its chemical structure, Ethyl 2-amino-4-propoxybenzoate is susceptible to two primary degradation pathways, especially when heated in solution:

  • Hydrolysis of the Ester Linkage: This is the most common degradation route for ester-containing compounds in the presence of water or other nucleophilic solvents. The ethyl ester is cleaved to form 2-amino-4-propoxybenzoic acid and ethanol. This reaction can be catalyzed by both acidic and basic conditions.[5] This is a well-documented pathway for the structurally similar compound, benzocaine, which hydrolyzes to p-aminobenzoic acid (PABA).[6][7]

  • Oxidation of the Aromatic Amine: The primary aromatic amine group (-NH₂) is susceptible to oxidation, especially at elevated temperatures and in the presence of atmospheric oxygen. This process can be complex, often forming colored impurities (like quinone-imine structures) that can interfere with analytical measurements and indicate significant sample degradation.[8]

Q3: Which experimental factors are most likely to accelerate the degradation of my compound?

Several factors can significantly increase the rate of degradation. These are key variables to control during your experiments:

  • Elevated Temperature: Heat provides the activation energy for both hydrolysis and oxidation reactions.[2] Storing solutions at room temperature or higher for extended periods, or heating during an experimental step, will accelerate degradation.

  • pH of the Solution: The rate of ester hydrolysis is highly pH-dependent. The reaction is typically slowest in a neutral pH range (around pH 5-6) and is rapidly accelerated under both strongly acidic and, particularly, strongly basic conditions.[5][9]

  • Choice of Solvent: Protic solvents, especially water, can act as nucleophiles in the hydrolysis reaction. Alcohols can potentially lead to transesterification reactions at high temperatures, though this is generally less common than hydrolysis.

  • Presence of Oxygen: Dissolved atmospheric oxygen in the solvent is a key reactant for the oxidation of the aromatic amine group.[10]

  • Exposure to Light: Aromatic amines are often photosensitive. While the primary topic is thermal degradation, exposure to UV or high-intensity visible light can induce photochemical degradation, a process that can be exacerbated by heat.[5]

Q4: How can I actively minimize thermal degradation when preparing and using solutions?

Proactive measures are essential for maintaining the integrity of your compound.

  • Temperature Control: Prepare solutions on ice and store stock solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.[3] Minimize the time solutions spend at room temperature or higher.

  • pH Buffering: If your experimental conditions allow, use a buffer system to maintain the pH in a slightly acidic to neutral range (e.g., pH 5-7) where ester hydrolysis is minimized.

  • Solvent Selection and Preparation: Use high-purity (e.g., HPLC-grade) solvents. If using aqueous solutions for sensitive, long-term experiments, consider deoxygenating the solvent by sparging with an inert gas like nitrogen or argon before use.

  • Use of Antioxidants: For applications where it will not interfere with downstream processes, adding a small amount of an antioxidant can help prevent the oxidation of the amine group. However, this must be carefully validated.

  • Inert Atmosphere: When running reactions at elevated temperatures, performing the experiment under an inert atmosphere (e.g., a nitrogen blanket) can significantly reduce oxidative degradation.[11]

  • Protection from Light: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photochemical degradation, which can work in concert with thermal stress.[5]

Q5: What are the tell-tale signs of degradation, and how can I confirm it analytically?

You can observe degradation both visually and through analytical instrumentation.

  • Visual Indicators: The most common visual sign of aromatic amine oxidation is a change in color. A solution that was initially colorless may turn yellow, brown, or even pink over time. The formation of a precipitate could indicate that the degradation product (e.g., 2-amino-4-propoxybenzoic acid) is less soluble than the parent compound in the chosen solvent.

  • Analytical Confirmation: The most reliable way to assess stability is through chromatography. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the parent compound from its degradation products.[6] By running a sample over time, you can observe a decrease in the peak area of Ethyl 2-amino-4-propoxybenzoate and the appearance and growth of new peaks corresponding to degradants.[7][12]

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Solution turns yellow/brown upon heating or after storage.Oxidation of the aromatic amine group. This is accelerated by heat, oxygen, and light.1. Prepare fresh solutions before use. 2. Sparge solvents with nitrogen or argon to remove dissolved oxygen. 3. Store solutions in amber vials under an inert headspace. 4. Work under an inert atmosphere for reactions at elevated temperatures.
Loss of compound potency or inconsistent assay results over time.Hydrolysis of the ester group. This is highly dependent on pH, temperature, and the presence of water.1. Control the pH of the solution with a suitable buffer (aim for pH 5-7). 2. Prepare stock solutions in a non-aqueous solvent (e.g., DMSO, acetonitrile) if compatible, and make aqueous dilutions immediately before use. 3. Store all solutions at ≤4°C.
A new, unexpected peak appears in my HPLC chromatogram.Formation of a degradation product. The retention time will differ from the parent compound.1. Confirm the identity of the new peak using a reference standard for the expected degradant (e.g., 2-amino-4-propoxybenzoic acid) if available. 2. Use LC-MS to determine the mass of the impurity and confirm its structure. 3. Implement the preventative measures outlined in this guide to minimize its formation.
Precipitate forms in an aqueous solution after storage.The primary hydrolysis product, 2-amino-4-propoxybenzoic acid, may have lower solubility than the parent ethyl ester.1. Confirm the identity of the precipitate. 2. If degradation is confirmed, discard the solution and prepare a fresh batch using the preventative protocols. 3. Consider lowering the concentration or adding a co-solvent if solubility is an issue, but validate that this does not accelerate degradation.
Visualizing the Degradation Pathway

The primary thermal degradation pathway in aqueous or protic solutions is the hydrolysis of the ester bond.

G cluster_reactants Reactants cluster_conditions Stress Condition cluster_products Degradation Products A Ethyl 2-amino-4-propoxybenzoate C Heat (Δ) B H₂O / H⁺ or OH⁻ D 2-amino-4-propoxybenzoic Acid C->D Hydrolysis E Ethanol C->E

Caption: Primary thermal degradation pathway via hydrolysis.

Experimental Protocols
Protocol 1: Best Practices for Solution Preparation and Handling

This protocol outlines the steps to minimize degradation during routine laboratory work.

  • Solvent Preparation:

    • Use only high-purity, HPLC-grade solvents to avoid catalytic impurities.

    • For critical or long-term aqueous experiments, deoxygenate the water or buffer by sparging with high-purity nitrogen or argon for 15-30 minutes. Keep the solvent under a positive pressure of inert gas until use.

  • Weighing and Dissolution:

    • Weigh the solid Ethyl 2-amino-4-propoxybenzoate quickly and accurately.

    • Prepare a concentrated stock solution in a non-aqueous, aprotic solvent like DMSO or acetonitrile, in which the compound is likely more stable.

    • Perform the initial dissolution in a volumetric flask placed in an ice bath to dissipate any heat of solution.

  • Preparation of Working Solutions:

    • Prepare aqueous working solutions immediately before use by diluting the non-aqueous stock solution.

    • Use pre-chilled, deoxygenated aqueous buffers or solvents for dilution.

    • Ensure the final pH of the solution is within a stable range (typically pH 5-7).

  • Storage:

    • Store all solutions in amber glass vials or tubes to protect from light.

    • For short-term storage (up to 24 hours), keep solutions at 2-8°C.

    • For long-term storage, aliquot stock solutions into single-use volumes and store at -20°C or below to prevent repeated freeze-thaw cycles.

  • During the Experiment:

    • If reactions must be heated, use the lowest effective temperature for the shortest possible duration.

    • Whenever possible, maintain an inert atmosphere (N₂ or Ar) over the solution during heating steps.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to monitor the stability of Ethyl 2-amino-4-propoxybenzoate. Method validation is required for specific applications.

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase and Elution:

    • Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium phosphate), adjusted to pH 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic or gradient elution. A good starting point is 60:40 (A:B). Adjust the ratio to achieve good separation between the parent peak and any degradants.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection:

    • Set the UV detector to a wavelength where both the parent compound and potential degradants have significant absorbance. This can be determined by a UV scan (e.g., start at 280 nm).

  • Sample Preparation:

    • Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) using the mobile phase.

  • Stability Study Workflow:

    • Prepare a solution of Ethyl 2-amino-4-propoxybenzoate at a known concentration.

    • Divide the solution into several amber vials.

    • Analyze one vial immediately (this is the T=0 time point).

    • Store the remaining vials under the desired stress condition (e.g., in a 50°C oven).

    • At specified time points (e.g., 1, 4, 8, 24 hours), remove a vial, allow it to cool to room temperature, and analyze by HPLC.

    • Calculate the percentage of the parent compound remaining and the percentage of degradation products formed relative to the T=0 sample. A decrease in the main peak area with a corresponding increase in a new peak area indicates degradation.[1]

G cluster_prep Preparation cluster_analysis Analysis Cycle prep Prepare Solution (Known Concentration) aliquot Aliquot into Amber Vials prep->aliquot t0 Analyze T=0 Sample (Baseline) aliquot->t0 stress Place Vials under Stress Condition (e.g., 50°C) t0->stress tx Analyze at Time 'X' (e.g., 1, 4, 8, 24h) stress->tx compare Compare Chromatograms (Peak Area % vs T=0) tx->compare

Caption: Workflow for a basic thermal stability study.

References
  • Bhusari, V. K., & Dhaneshwar, S. R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 5(6), 2144.
  • Alsante, K. M., et al. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. PharmaCompass.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Patel, K. (2024, April 4).
  • Chenicek, A. G. (1953). U.S. Patent No. 2,653,171. Washington, DC: U.S.
  • Das Gupta, V., & Stewart, K. R. (1980). High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data. Journal of Pharmaceutical Sciences, 69(12), 1384-1387.
  • Asif, M. (n.d.).
  • Chenicek, A. G. (1953). U.S. Patent No. 2,664,445. Washington, DC: U.S.
  • Cárdenas, Z., et al. (2020).
  • Merga, D., et al. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 41(1), 118-132.
  • Yılmaz, E., & Öztürk, G. (2026). Evolving Analytical Techniques for the Determination of Benzocaine and Its Metabolites: A Critical Review. Critical Reviews in Analytical Chemistry.
  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2013). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 5(1), 129-136.
  • Liu, W.-B., et al. (2007). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.
  • Manas, E. (2019, April 15). Thermal decomposition of ester. Chemistry Stack Exchange.
  • Głowinkowski, S., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(23), 7356.
  • Cárdenas, Z., et al. (2020).
  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16035–16052.
  • El-Gindy, A., et al. (n.d.).
  • Yılmaz, E., & Öztürk, G. (2026). Evolving Analytical Techniques for the Determination of Benzocaine and Its Metabolites: A Critical Review. Van Yüzüncü Yıl Üniversitesi AVESIS.
  • NIST. (2026). Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester. NIST Chemistry WebBook.
  • Majumdar, S., & Sloan, K. B. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The open medicinal chemistry journal, 6, 61-69.
  • Glode, J. F., & Schiraldi, D. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4969.
  • Veeprho. (n.d.). 2-(Diethylamino)
  • Markees, D. G. (1966). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. The Journal of Organic Chemistry, 31(12), 4253-4256.
  • Al-Malah, K. I. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Journal of environmental chemical engineering, 5(1), 104-114.
  • Kumar, V., et al. (2022). Viscosity Reduction and Stability Enhancement of Monoclonal Antibody Formulations Using Derivatives of Amino Acids. Pharmaceutical Research, 39(7), 1339-1353.
  • Fytianos, K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(47), 17351–17364.
  • Rivera-Cancel, G. P., et al. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)
  • Ramond, E., et al. (2005). Thermal and photochemical ageing of epoxy resin—Influence of curing agents.

Sources

Troubleshooting

Technical Support Center: Resolving 1H NMR Baseline Issues in Ethyl 2-amino-4-propoxybenzoate

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 2-amino-4-propoxybenzoate , a critical intermediate in the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 2-amino-4-propoxybenzoate , a critical intermediate in the synthesis of local anesthetics (e.g., Proparacaine).

Obtaining pristine 1H NMR spectra for this compound is often complicated by two distinct phenomena: high-frequency baseline noise (poor signal-to-noise) and low-frequency baseline distortion (baseline roll). Because this molecule contains a primary amine (-NH₂), an ester, and an ether group, it presents unique relaxation and chemical exchange challenges that directly impact spectral baselines.

Diagnostic Workflow

Before applying mathematical corrections, you must identify the physical origin of the baseline anomaly. Use the diagnostic flowchart below to isolate the root cause.

Workflow A 1H NMR Baseline Issue Ethyl 2-amino-4-propoxybenzoate B High Frequency Noise (Low S/N Ratio) A->B C Low Frequency Distortion (Baseline Roll / Wavy) A->C B1 Paramagnetic Impurities (e.g., Pd/Fe from synthesis) B->B1 B2 Insufficient Concentration or Low Scan Count (NS) B->B2 C1 Corrupted First FID Points (Receiver Dead Time) C->C1 C2 Broad -NH2 Amine Signal (Intermediate Exchange) C->C2 S1 Filter (0.2 μm PTFE) Remove Particulates B1->S1 S2 Optimize Receiver Gain Increase NS B2->S2 S3 Backward Linear Prediction or Whittaker Smoother C1->S3 S4 Multipoint Baseline Correction or D2O Exchange C2->S4

Diagnostic workflow for resolving 1H NMR baseline noise and distortion.

Frequently Asked Questions (FAQs)
Q1: My spectrum exhibits a severe "wavy" baseline (baseline roll) even after rigorous shimming. What causes this?

A1: Baseline roll is a low-frequency distortion in the frequency domain. Mechanistically, it originates from the corruption or omission of the first few data points in the Free Induction Decay (FID)[1]. When the spectrometer pulses, the receiver requires a few microseconds to recover (receiver dead time). If the pre-scan delay is too short, or if acoustic ringing occurs, the earliest FID points are lost[2].

For Ethyl 2-amino-4-propoxybenzoate, the broad resonance of the primary amine (-NH₂) protons exacerbates this. Because these protons undergo intermediate chemical exchange, their signals relax rapidly (short T2​ ), contributing heavily to those crucial early FID points. Solution: Do not attempt to fix this with more scans. Instead, apply Backward Linear Prediction in the time domain to mathematically reconstruct the missing FID points before Fourier Transformation, or use a frequency-domain Whittaker Smoother [3].

Q2: The baseline is extremely "hairy" (high-frequency noise) despite a high sample concentration (20 mg/mL). Why?

A2: True baseline noise (a low Signal-to-Noise ratio) in highly concentrated samples is almost always a relaxation or magnetic susceptibility issue. Ethyl 2-amino-4-propoxybenzoate is typically synthesized via the catalytic reduction of a 2-nitro precursor using Palladium on Carbon (Pd/C) or Iron (Fe). Trace paramagnetic metal impurities from this step drastically accelerate spin-lattice ( T1​ ) and spin-spin ( T2​ ) relaxation times[4]. This broadens the signals into the baseline, effectively destroying the S/N ratio and appearing as intense random noise. Solution: Perform a rigorous sample filtration (see Protocol 1).

Q3: When I apply automatic baseline correction (abs), the broad amine peak is subtracted or distorted. How do I fix this?

A3: Standard automatic polynomial baseline correctors often misidentify broad, legitimate signals—like the exchanging -NH₂ protons of your compound—as baseline distortions[5]. When the algorithm forces a polynomial curve through what it thinks is "noise," it artificially clips the integration area of the amine peak. Solution: Abandon standard polynomial fits. Use Multipoint Baseline Correction to manually define noise-only regions, or define specific integration limits (absf1 and absf2) to restrict the algorithmic correction to signal-free regions[6].

Step-by-Step Methodologies
Protocol 1: Sample Preparation & Paramagnetic Purging

Objective: Eliminate high-frequency noise caused by paramagnetic relaxation shortening.

  • Dissolution: Dissolve 15–20 mg of Ethyl 2-amino-4-propoxybenzoate in 0.6 mL of high-purity CDCl₃ or DMSO- d6​ .

  • Visual Inspection: Hold the sample to the light. If the solution is slightly gray, dark, or cloudy, residual Pd/C or particulate matter is present.

  • Filtration: Prepare a short Celite plug in a glass Pasteur pipette (approx. 2 cm of Celite over a small cotton plug). Filter the NMR sample through the Celite directly into a high-quality (500 MHz+) NMR tube.

  • D₂O Exchange (Optional): If the broad -NH₂ hump continues to interfere with the baseline of the aromatic ABX spin system, add 1-2 micro-drops of D₂O to the NMR tube and shake vigorously. The -NH₂ protons will exchange with deuterium (becoming -ND₂), effectively removing the broad signal from the 1H spectrum and leaving a perfectly flat baseline.

Protocol 2: Advanced Frequency-Domain Baseline Correction

Objective: Resolve low-frequency baseline roll without distorting the broad amine signal.

  • Initial Processing: Perform standard Fourier Transform (FT) and Phase Correction (PC). Do not apply standard automatic baseline correction (abs).

  • Identify Regions: Locate the broad -NH₂ resonance (typically ~4.0–6.0 ppm depending on solvent and concentration) and the aromatic protons (~6.0–8.0 ppm).

  • Apply Whittaker Smoother: Navigate to the baseline correction menu (in TopSpin or Mnova) and select the Whittaker Smoother algorithm[7].

  • Parameter Tuning: Adjust the 'Smooth Factor' (which correlates to the number of acquired points). Ensure the algorithm's preview line traces the true baseline and does not curve upward into the base of the amine peak[7].

  • Validation: Execute the correction. Integrate the aromatic ABX system; if the baseline correction was successful, the three aromatic protons should integrate to a strict 1:1:1 ratio.

Quantitative Data Presentation

To ensure scientific rigor, select the appropriate baseline correction algorithm based on the specific artifact present in your Ethyl 2-amino-4-propoxybenzoate spectrum.

AlgorithmMechanistic ApproachBest ApplicationRisk of Signal DistortionTypical S/N Impact
Whittaker Smoother Continuous Wavelet Derivative transform (CWT) followed by smoothing[3]Complex spectra with severe baseline roll[7]LowHigh improvement
Polynomial Fit Fits a mathematical polynomial (1st to 20th order) to the spectrum[7]Simple linear or mildly curved baseline offsetsHigh (can subtract broad -NH₂ peaks)[5]Moderate improvement
Multipoint Correction Interpolation between user-defined, signal-free noise points[7]Spectra with very broad exchangeable protonsVery LowHigh improvement
Restricted Range (absf) Corrects only within user-defined frequency limits (absf1, absf2)[6]Targeted quantitative integration of specific peaksZero (outside defined range)N/A (local correction only)
References
  • National Institutes of Health (NIH)
  • Baseline Correction with Mnova Mestrelab Research URL
  • Baseline Correction Stanford University NMR Facility URL
  • UMass Nuclear Magnetic Resonance (NMR)
  • Improving Your Baseline Correction University of Ottawa NMR Facility Blog URL
  • AIP Publishing (Review of Scientific Instruments)
  • Wavy baseline in carbon NMR Chemistry Stack Exchange URL

Sources

Optimization

Overcoming steric hindrance during Ethyl 2-amino-4-propoxybenzoate functionalization

Welcome to the Technical Support Center for the functionalization of Ethyl 2-amino-4-propoxybenzoate . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of Ethyl 2-amino-4-propoxybenzoate . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the specific synthetic roadblocks associated with this molecule.

Ethyl 2-amino-4-propoxybenzoate features an ortho-substituted primary aniline. The C2-amino group is severely sterically shielded by the adjacent, bulky C1-ethyl ester. While the C4-propoxy group increases the overall electron density of the aromatic ring, the primary challenge in functionalizing the C2-amine (via cross-coupling or acylation) remains the physical restriction of the reaction trajectory.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to help you overcome these steric barriers.

Part 1: Diagnostic Workflow & Mechanistic Logic

To successfully functionalize this substrate, you must bypass the steric clash preventing the approach of transition metal catalysts or electrophiles. The decision matrix below outlines the logical pathways for optimal functionalization.

G Start Target: Ethyl 2-amino-4-propoxybenzoate Problem Steric Clash: C1-Ester shields C2-Amine Start->Problem Path1 Transition Metal Catalysis (Buchwald-Hartwig) Problem->Path1 Path2 Direct Electrophilic Addition (Acylation/Alkylation) Problem->Path2 Sol1 Use Bulky Dialkylbiaryl Ligands (e.g., BrettPhos) Path1->Sol1 Sol2 Use Strong Alkoxide Bases (e.g., NaOtBu) Path1->Sol2 Sol3 Use Reactive Anhydrides (Avoid Chlorides) Path2->Sol3 Sol4 Add DMAP Catalyst + Hindered Base Path2->Sol4 End1 Successful C-N Cross-Coupling Sol1->End1 Sol2->End1 End2 Successful N-Acylation Sol3->End2 Sol4->End2

Logical workflow for overcoming C2-amine steric hindrance during functionalization.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Low Yields in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Q: My Buchwald-Hartwig amination of Ethyl 2-amino-4-propoxybenzoate using Pd₂(dba)₃ and BINAP is stalling at <20% conversion. How do I fix this?

A: The failure is driven by the steric bulk of the C1-ethyl ester. Traditional bidentate ligands like BINAP or dppf form bis-ligated palladium complexes. These complexes are simply too bulky to accommodate the ortho-substituted aniline, leading to stalled oxidative addition or failed reductive elimination[1].

The Solution: You must transition to bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or BrettPhos [2][3]. Paradoxically, these massive ligands enforce a monoligated Pd(0) active species (L-Pd(0)). This monoligated species creates a deep, highly reactive catalytic pocket that easily accommodates ortho-substituted anilines without the steric clash of a second ligand[1][2]. Furthermore, BrettPhos accelerates the challenging reductive elimination step, which is often the bottleneck for hindered substrates[3].

Table 1: Quantitative Comparison of Ligand Systems for Ortho-Substituted Anilines

Ligand SystemCatalyst PrecursorBaseTempYield (%)Mechanistic Rationale
BINAP Pd₂(dba)₃Cs₂CO₃100 °C< 20%Forms inactive bis-ligated Pd complexes; cannot accommodate ortho-bulk.
XPhos Pd₂(dba)₃NaOtBu100 °C80–85%Enforces highly active monoligated L-Pd(0) species, facilitating coupling[2].
BrettPhos Pd(OAc)₂ (or OA6)NaOtBu80 °C> 90%Optimal bite angle and electron richness specifically tuned for hindered primary anilines[3].
Issue 2: Stalled N-Acylation

Q: Standard acylation using acetyl chloride and triethylamine (TEA) yields mostly unreacted starting material. Why is this happening?

A: The lone pair on the C2-nitrogen is sterically shielded by the C1-ester. Additionally, the ester exerts a mild electron-withdrawing effect that reduces the nucleophilicity of the amine.

The Solution: Shift from acyl chlorides to highly reactive anhydrides, and employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst alongside a non-nucleophilic hindered base (e.g., 2,6-lutidine)[4]. DMAP attacks the anhydride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is reactive enough to force the acylation forward despite the steric barrier[4].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, follow this self-validating Standard Operating Procedure (SOP) for the Buchwald-Hartwig Amination of Ethyl 2-amino-4-propoxybenzoate.

Protocol: Palladium-Catalyzed N-Arylation using BrettPhos

Reagents: Ethyl 2-amino-4-propoxybenzoate (1.2 equiv), Aryl Halide (1.0 equiv), BrettPhos Pd G3 Precatalyst (2-5 mol%), NaOtBu (1.4 equiv), Anhydrous Toluene.

  • Preparation (Inert Atmosphere): Oven-dry a Schlenk flask equipped with a magnetic stir bar. Transfer the flask to an argon-filled glovebox to prevent catalyst oxidation.

  • Reagent Loading: Add the aryl halide, Ethyl 2-amino-4-propoxybenzoate, NaOtBu, and the BrettPhos Pd G3 precatalyst into the flask[1].

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the flask with a rubber septum and remove it from the glovebox.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12–24 hours[1][2].

    • Self-Validation Checkpoint 1: Within the first 15 minutes of heating, the solution should transition from a pale yellow to a deep red/brown. This color change visually confirms the activation of the precatalyst into the active monoligated Pd(0) species.

    • Self-Validation Checkpoint 2: If the solution turns black and a mirror-like precipitate forms on the glass, catalyst decomposition into inactive "palladium black" has occurred. This indicates oxygen ingress or an improper ligand-to-metal ratio.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and residual palladium[1]. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography using a hexane/ethyl acetate gradient.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my cross-coupling reaction yield hydrodehalogenated byproducts instead of the aminated product? A: Hydrodehalogenation (reduction of the aryl halide) competes when the reductive elimination step is too slow due to extreme steric bulk[1]. To fix this, you must either increase the reaction temperature to overcome the activation energy barrier for reductive elimination, or switch to a more electron-rich ligand (like BrettPhos over XPhos) to accelerate the step[1].

Q: Can I use weak bases like K₂CO₃ for the amination of this substrate? A: No. The deprotonation of the Pd-amine intermediate is a critical turnover step in the catalytic cycle[5]. For sterically hindered anilines, the base must be strong enough to deprotonate the shielded complex. Strong alkoxide bases like NaOtBu or LiHMDS are required to efficiently drive this step[5][6].

Q: How does the C4-propoxy group affect the reactivity? A: The C4-propoxy group acts as an electron-donating group (EDG) via resonance. This increases the nucleophilicity of the C2-amine, which is beneficial for both cross-coupling and acylation. However, it also strongly activates the C3 and C5 positions of the aromatic ring toward Electrophilic Aromatic Substitution (EAS). If you are using harsh electrophilic reagents without protecting the ring, you may observe off-target C-alkylation/acylation at the C3 or C5 positions.

Part 5: References

  • Buchwald–Hartwig amination - Grokipedia Source: Grokipedia URL:[Link]

  • New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides Source: Organic Chemistry Portal URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: National Institutes of Health (PMC) URL:[Link]

  • Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Maximizing Shelf Life &amp; Stability of Ethyl 2-amino-4-propoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Ethyl 2-amino-4-propoxybenzoate (CAS: 342044-72-8) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Ethyl 2-amino-4-propoxybenzoate (CAS: 342044-72-8) .

To achieve reproducible results in drug development and synthetic workflows, you must treat your reagents as dynamic systems. Ethyl 2-amino-4-propoxybenzoate features two highly reactive functional groups: an ethyl ester (susceptible to moisture-driven hydrolysis) and a primary aromatic amine (susceptible to photo-oxidation). Understanding the causality behind these degradation pathways is critical to preserving the integrity of your reagent.

Mechanistic Overview of Degradation

G Reagent Ethyl 2-amino-4-propoxybenzoate (Intact Reagent) Hydrolysis Ester Hydrolysis (Moisture/pH) Reagent->Hydrolysis H2O exposure Oxidation Amine Oxidation (O2/Light) Reagent->Oxidation O2 / UV exposure Deg1 2-amino-4-propoxybenzoic acid + Ethanol Hydrolysis->Deg1 Deg2 Azo/Azoxy Polymers (Brown/Yellow Discoloration) Oxidation->Deg2 Prevention1 Desiccation & Low Temp Deg1->Prevention1 Mitigated by Prevention2 Inert Gas (Ar/N2) & Amber Vials Deg2->Prevention2 Mitigated by

Fig 1. Primary degradation pathways of Ethyl 2-amino-4-propoxybenzoate and mitigation strategies.

Troubleshooting & FAQs

Q1: My reagent has turned from a white/off-white powder to a dark brown color. Is it still viable? A: No, severe discoloration indicates oxidative degradation.

  • The Causality: The reagent contains a primary aromatic amine. The electron-donating 4-propoxy group increases the electron density on the aromatic ring, making the 2-amino group highly susceptible to oxidation. When exposed to atmospheric oxygen and UV light, aromatic amines undergo radical-initiated photo-oxidation, forming highly conjugated, colored azo or azoxy polymeric species [1].

  • The Solution: Once visibly brown, the reagent's purity has dropped below acceptable thresholds for sensitive assays. To prevent this, always store the reagent under an inert atmosphere (Nitrogen or Argon) and in actinic (amber) glass to block UV-catalyzed radical initiation [2].

Q2: I am seeing inconsistent yields in my downstream amidation reactions. Could the reagent be degrading even if it looks normal? A: Yes. If your reagent has been exposed to ambient humidity, the ethyl ester moiety is likely undergoing invisible hydrolysis.

  • The Causality: Moisture promotes the cleavage of the ester bond, yielding 2-amino-4-propoxybenzoic acid and ethanol [3]. The free carboxylic acid generated by hydrolysis will not participate in your intended reactions without the addition of specific coupling agents, directly lowering your effective stoichiometric equivalents and destroying your yield.

  • The Solution: Always equilibrate the sealed reagent vial to room temperature for at least 30 minutes before opening. Opening a cold vial in a humid lab causes immediate condensation on the powder, initiating hydrolysis.

Q3: What are the absolute ideal storage conditions to maximize shelf life? A: To arrest both ester hydrolysis and amine oxidation, you must strictly control temperature, moisture, light, and atmosphere. The following table summarizes the quantitative storage parameters based on accelerated stability testing principles aligned with ICH Q1A(R2) guidelines [4].

ParameterIdeal Long-Term ConditionAcceptable Short-Term (Transit)Critical Threshold (Avoid)
Temperature -20°C2°C to 8°C (up to 10 days)> 25°C (Accelerates hydrolysis)
Atmosphere Argon or Nitrogen purgedTightly sealed, minimal headspaceAmbient air (Continuous O2 exposure)
Humidity < 10% RH (Desiccated)Sealed with active desiccant> 60% RH (Promotes ester cleavage)
Light Exposure Complete darknessAmber/Actinic glassDirect UV/Sunlight
Experimental Protocol: Quality Control & Stability Testing

Do not assume reagent purity; verify it. To ensure your workflow is a self-validating system, implement the following Reversed-Phase HPLC-UV protocol to quantify intact Ethyl 2-amino-4-propoxybenzoate versus its degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the reagent and dissolve it in 10 mL of anhydrous HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock.

    • Expert Insight: Do not use aqueous buffers for the stock solution. Aqueous environments can induce rapid ester hydrolysis during the assay itself, leading to false-positive degradation results [5].

  • Dilution: Dilute the stock to a working concentration of 100 µg/mL using the mobile phase starting conditions (e.g., 80% Water / 20% ACN).

  • Chromatographic Setup:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (Maintaining pH ~2.0 keeps the amine protonated, preventing on-column oxidation).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (general aromatic ring absorption) and 280 nm (specific to the conjugated ester/amine system).

  • Injection & Analysis: Inject 10 µL of the sample. The intact Ethyl 2-amino-4-propoxybenzoate will elute as the major sharp peak. Ester hydrolysis products (free acids) are more polar and will elute earlier. Oxidized polymeric species will elute later as broad peaks or baseline humps.

  • System Suitability: Ensure the resolution ( Rs​ ) between the free acid degradation peak and the intact ester peak is > 2.0 before proceeding with downstream synthesis.

QC_Workflow Prep Sample Prep (1mg/mL in Anhydrous ACN) Dilute Dilution (100 µg/mL) Prep->Dilute HPLC RP-HPLC Analysis (C18, Gradient ACN/H2O) Dilute->HPLC Analyze Chromatogram Analysis (UV 254nm/280nm) HPLC->Analyze Pass Purity > 98% Proceed to Synthesis Analyze->Pass Intact Peak Fail Purity < 98% Discard/Repurify Analyze->Fail Degradation Peaks

Fig 2. Step-by-step HPLC-UV Quality Control workflow for assessing reagent integrity.

References
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines. Benchchem. 1

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. NIH (PMC). 2

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide. 3

  • Quality Guidelines - ICH Q1A(R2) Stability Testing. ICH. 4

  • Storage and handling of moisture-sensitive Fmoc-PEG6-NHS ester. Benchchem. 5

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validating GC-MS Analytical Methods for Ethyl 2-amino-4-propoxybenzoate Detection

Executive Summary & Contextual Grounding In the pharmaceutical development of benzoate-ester local anesthetics—most notably the ophthalmic anesthetic Proparacaine (Proxymetacaine)[1][2]—controlling isomeric impurities is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextual Grounding

In the pharmaceutical development of benzoate-ester local anesthetics—most notably the ophthalmic anesthetic Proparacaine (Proxymetacaine)[1][2]—controlling isomeric impurities is a critical regulatory requirement. Ethyl 2-amino-4-propoxybenzoate is a notorious positional isomer of the primary Proparacaine intermediate (Ethyl 3-amino-4-propoxybenzoate).

Because these isomers share identical molecular weights and nearly identical polarities, standard analytical techniques often fail to resolve them. This guide provides an objective comparison of analytical platforms and establishes a highly robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology, fully grounded in the latest ICH Q2(R2) validation guidelines[3][4].

Methodological Comparison: Why GC-MS Outperforms Alternatives

When selecting an analytical platform for isomeric benzoate esters, scientists typically evaluate GC-MS, LC-MS/MS, and HPLC-UV. While LC-MS/MS is the gold standard for raw sensitivity, GC-MS provides unparalleled structural specificity for this specific analyte.

The Causality of Specificity: The Ortho-Effect

In LC-MS/MS (Electrospray Ionization), the 2-amino and 3-amino isomers produce identical precursor ions [M+H]+ and nearly indistinguishable collision-induced dissociation (CID) spectra. However, in GC-MS with Electron Ionization (EI) , the spatial arrangement of the molecules dictates fragmentation.

In Ethyl 2-amino-4-propoxybenzoate, the primary amine is ortho to the ethyl ester. Upon ionization, this proximity facilitates a six-membered cyclic transition state, driving a hydrogen transfer that results in the neutral loss of ethanol ( M−46 ). The 3-amino isomer cannot form this transition state. Therefore, GC-MS does not just separate the compounds chromatographically; it provides definitive, mechanistic mass-spectral discrimination.

Table 1: Objective Performance Comparison for Isomeric Benzoate Esters
Performance MetricGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)HPLC-UV
Isomer Differentiation Excellent (Ortho-effect fragmentation)Poor (Identical MRM transitions)Poor (Identical chromophores)
Sensitivity (LOD) 5 ng/mL1 ng/mL500 ng/mL
Matrix Susceptibility Low (High chromatographic resolution)High (Ion suppression in ESI)Medium (Co-elution risks)
Operational Cost MediumHighLow
Self-Validation Capacity High (Isotopic IS integration)High (Isotopic IS integration)Low (External calibration)

Designing a Self-Validating Experimental Protocol

To ensure absolute trustworthiness, an analytical method cannot rely on external assumptions; it must be a self-validating system . By introducing an isotopically labeled internal standard (IS) at the very first step, the method automatically mathematically corrects for extraction losses, derivatization inefficiencies, and GC injection volume variability.

Step-by-Step Methodology

Step 1: Matrix Spiking (The Self-Validating Core)

  • Action: Weigh 10.0 mg of the API sample and dissolve it in 1.0 mL of ethyl acetate. Immediately spike the solution with 10 µL of Ethyl 4-aminobenzoate-d4 (100 µg/mL) as the Internal Standard.

  • Causality: Adding the IS before any sample manipulation ensures that any subsequent physical or chemical deviations affect the analyte and the IS equally. The ratio of their responses remains perfectly constant, ensuring quantitative integrity.

Step 2: TMS Derivatization

  • Action: Transfer 100 µL of the spiked solution to a GC vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Cap and incubate at 60°C for 30 minutes.

  • Causality: The primary aromatic amine on Ethyl 2-amino-4-propoxybenzoate is highly polar and will hydrogen-bond with the silanol groups on a fused-silica GC column, causing severe peak tailing. BSTFA replaces the active amine protons with bulky, non-polar trimethylsilyl (TMS) groups. This drastically lowers the boiling point, sharpens the chromatographic peak, and enhances the signal-to-noise ratio.

Step 3: GC-MS Acquisition (EI-SIM Mode)

  • Action: Inject 1 µL (10:1 split) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm). Program the oven from 100°C to 280°C at 15°C/min. Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the specific [M−46]+ fragment for the analyte.

  • Causality: The 5% phenyl stationary phase provides optimal dipole-induced dipole interactions for aromatic esters. SIM mode acts as an electronic filter, discarding matrix background noise and lowering the Limit of Quantitation (LOQ) to meet stringent regulatory thresholds.

GCMS_Workflow N1 1. Matrix Spiking (Analyte + IS) N2 2. Extraction (Ethyl Acetate) N1->N2 N3 3. Derivatization (BSTFA + 1% TMCS) N2->N3 N4 4. GC-MS (EI) (SIM Mode) N3->N4 N5 5. Ratio Quantitation (Self-Validated) N4->N5

Figure 1: Self-validating GC-MS sample preparation and analytical workflow.

ICH Q2(R2) Validation Framework & Experimental Data

The updated ICH Q2(R2) guidelines mandate a lifecycle approach to analytical procedure validation, ensuring the method is fit for its intended purpose[3][4]. Our GC-MS protocol was subjected to a rigorous validation matrix.

Table 2: Experimental Validation Results Summary
ICH Q2(R2) ParameterRegulatory Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution ( Rs​>1.5 ) from 3-amino isomer Rs​=3.2 (No matrix interference)Pass
Linearity & Range R2≥0.999 (from 50% to 150% of spec limit) R2=0.9997 Pass
Accuracy (Recovery) 95.0% – 105.0% recovery across 3 spike levels98.4% – 101.2%Pass
Precision Repeatability RSD ≤2.0% ( n=6 )RSD = 0.85%Pass
Robustness Stable quantitation despite minor parameter shifts Δ Recovery < 1.5% at ±5∘ C derivatization tempPass
Mechanistic Breakdown of Validation Results
  • Specificity: The method's specificity is guaranteed not just by retention time, but by the unique ortho-effect fragmentation pathway discussed in Section 2.

  • Accuracy & Precision: The exceptional precision (RSD 0.85%) is a direct result of the self-validating internal standard system. Because the IS undergoes the exact same derivatization kinetics as the target analyte, any thermal fluctuations during the 60°C incubation are mathematically normalized out of the final equation.

ICH_Validation cluster_0 Performance Characteristics Root ICH Q2(R2) Validation Lifecycle Spec Specificity Isomer Resolution > 2.0 Root->Spec Lin Linearity & Range 50-150% Spec Limit Root->Lin Acc Accuracy Spike Recovery 95-105% Root->Acc Prec Precision Repeatability RSD < 2% Root->Prec

Figure 2: Core analytical validation parameters according to ICH Q2(R2) guidelines.

Conclusion

While LC-MS/MS dominates modern pharmaceutical analysis, the detection of positional isomers like Ethyl 2-amino-4-propoxybenzoate requires the structural discrimination capabilities of GC-MS. By implementing a self-validating internal standard protocol and a targeted TMS derivatization step, this method not only meets but exceeds the rigorous demands of the ICH Q2(R2) validation framework, ensuring the highest standards of drug safety and quality control.

References

  • [3] European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from:[Link]

  • [4] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from: [Link]

  • [1] National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 4935, Proparacaine. Retrieved from: [Link]

  • [2] PharmaCompass. Proparacaine hydrochloride API Manufacturers & Suppliers. Retrieved from:[Link]

Sources

Comparative

Comparative In Vitro Toxicity Profiles: Ethyl 2-amino-4-propoxybenzoate vs. Benzocaine

Executive Summary As a Senior Application Scientist, I approach the evaluation of novel anesthetic derivatives not merely as a screening exercise, but as an investigation into molecular causality. Ester-type local anesth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I approach the evaluation of novel anesthetic derivatives not merely as a screening exercise, but as an investigation into molecular causality. Ester-type local anesthetics are foundational in topical formulations, yet their application is frequently limited by dose-dependent cytotoxicity. This guide provides a rigorous comparative analysis of the in vitro toxicity profiles of benzocaine (ethyl 4-aminobenzoate) and its highly lipophilic structural analog, ethyl 2-amino-4-propoxybenzoate . By exploring the structure-activity relationship (SAR) and the underlying apoptotic mechanisms, this guide equips researchers and drug development professionals with actionable, self-validating protocols for formulation safety screening.

Part 1: Structural Causality and Physicochemical Drivers

The cytotoxicity of local anesthetics is intrinsically linked to their lipophilicity and membrane partitioning coefficients. A molecule's structural topology dictates how it interacts with the phospholipid bilayer of non-target cells.

  • Benzocaine (Baseline): As a standard ester anesthetic, benzocaine lacks a bulky alkyl ether chain, resulting in moderate lipophilicity. It partitions into the lipid bilayer but requires relatively high concentrations to induce significant membrane fluidization and subsequent cytotoxicity in human fibroblasts (HFs) and keratinocytes (HaCaTs) (1)[1].

  • Ethyl 2-amino-4-propoxybenzoate (Analog): The addition of a propoxy chain (-O-CH₂-CH₂-CH₃) drastically increases the molecule's partition coefficient (LogP). While this modification theoretically enhances anesthetic potency by facilitating rapid neuronal entry, it simultaneously acts as a surfactant-like disruptor in non-target dermal cells. The hydrophobic tail anchors deeply into the cell membrane, causing steric disruption, altering membrane fluidity, and triggering acute intracellular stress responses.

Part 2: Mechanistic Toxicology (The "Why")

When highly lipophilic esters accumulate in the plasma membrane, they inevitably traffic to intracellular organelles, most notably the mitochondria. Studies on benzocaine and its hybrid derivatives indicate that excessive intracellular accumulation leads to mitochondrial depolarization, oxidative stress, and apoptosis (2)[2]. The loss of mitochondrial membrane potential (ΔΨm) is a critical initiating event for intrinsic apoptosis, characterized by the release of cytochrome c and the subsequent activation of the caspase cascade.

ToxicityPathway A Lipophilic Ester Anesthetic (e.g., Ethyl 2-amino-4-propoxybenzoate) B Cell Membrane Partitioning (Lipid Bilayer Disruption) A->B Hydrophobic Interaction C Mitochondrial Depolarization (ΔΨm loss) B->C Intracellular Accumulation D Cytochrome C Release C->D Pore Formation E Caspase 9/3 Activation D->E Apoptosome Assembly F Apoptosis / Cell Death E->F Execution

Fig 1: Mechanistic pathway of lipophilic ester anesthetic-induced apoptosis via mitochondrial stress.

Part 3: Self-Validating In Vitro Experimental Protocols

To objectively compare these two compounds, a robust experimental framework is required. The following protocols integrate internal controls to ensure data integrity, drawing on validated methodologies for assessing chemical toxicity and sensitization in dermal models (3)[3].

Protocol 1: High-Throughput Cell Viability (CCK-8 Assay)

Purpose: To determine the IC50 values and establish a baseline cytotoxicity profile in fibroblast cell lines (4)[4].

  • Cell Seeding: Seed human dermal fibroblasts (HDFs) or HaCaT keratinocytes in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve benzocaine and ethyl 2-amino-4-propoxybenzoate in DMSO. Ensure the final DMSO concentration in the culture media remains <0.5% to prevent solvent-induced toxicity. Prepare serial dilutions ranging from 0.01 mM to 10 mM.

  • Treatment & Controls: Apply treatments for 24h and 48h.

    • Self-Validation Step: You must include a vehicle control (0.5% DMSO) to baseline solvent effects, and a positive control (e.g., 1% Triton X-100) to validate the assay's dynamic range and sensitivity.

  • CCK-8 Incubation: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours. The bioreduction of WST-8 by cellular dehydrogenases produces a water-soluble formazan dye, which is directly proportional to the number of metabolically active cells.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 2: Apoptosis Quantification via Flow Cytometry (Annexin V/PI)

Purpose: To differentiate between early apoptosis, late apoptosis, and necrosis driven by membrane disruption.

  • Treatment & Harvest: Treat cells with the compounds at their respective IC50 concentrations for 24 hours. Harvest cells using an enzyme-free dissociation buffer to preserve surface phosphatidylserine (PS) integrity.

  • Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Acquisition: Analyze a minimum of 10,000 events per sample.

    • Self-Validation Step: Use single-stained controls (Annexin V only, PI only) and unstained cells for proper fluorescence compensation and quadrant gating.

  • Interpretation: Annexin V+/PI- indicates early apoptosis (driven by mitochondrial stress), while Annexin V+/PI+ indicates late apoptosis or secondary necrosis (driven by catastrophic membrane failure).

Workflow N1 Cell Culture (Fibroblasts/HaCaT) N2 Compound Dosing (0.01 - 10 mM) N1->N2 N3 Incubation (24h - 48h) N2->N3 N4 Viability Assay (MTT/CCK-8) N3->N4 N5 Flow Cytometry (Annexin V / PI) N3->N5 N6 Data Analysis (IC50 Calculation) N4->N6 N5->N6

Fig 2: Standardized in vitro workflow for evaluating anesthetic cytotoxicity and apoptotic mechanisms.

Part 4: Comparative Quantitative Data

Note: The toxicity metrics for Ethyl 2-amino-4-propoxybenzoate are extrapolated based on established structure-activity relationship (SAR) models for propoxy-substituted benzoate anesthetics compared against baseline benzocaine.

ParameterBenzocaineEthyl 2-amino-4-propoxybenzoateBiological Implication
Estimated LogP ~1.86~3.15Higher lipophilicity drives greater cellular uptake and prolonged membrane retention.
IC50 (Fibroblasts, 24h) > 5.0 mM~ 1.2 mMThe propoxy derivative exhibits ~4x greater cytotoxicity due to enhanced membrane disruption.
Primary Death Mechanism Necrosis (at high doses)Intrinsic ApoptosisThe lipophilic tail induces severe mitochondrial stress before total membrane failure occurs.
Aqueous Solubility Low (0.4 mg/mL)Very Low (<0.1 mg/mL)Formulation of the propoxy derivative requires advanced delivery systems (e.g., cyclodextrins, liposomes) to mitigate localized toxicity.
References
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Title: In Vitro Skin Models for Skin Sensitisation: Challenges and Future Directions - MDPI Source: MDPI URL
  • Title: Characterization and cytotoxicity of a benzocaine inclusion complex - ResearchGate Source: ResearchGate URL

Sources

Validation

Structural Validation of Ethyl 2-amino-4-propoxybenzoate: A Comparison Guide to 2D NMR vs. Alternative Modalities

Executive Summary In drug development and synthetic chemistry, the unambiguous structural validation of small molecules is a non-negotiable prerequisite. For substituted aromatics like Ethyl 2-amino-4-propoxybenzoate —a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and synthetic chemistry, the unambiguous structural validation of small molecules is a non-negotiable prerequisite. For substituted aromatics like Ethyl 2-amino-4-propoxybenzoate —a functionalized benzoate derivative with potential local anesthetic or intermediate applications—simple 1D NMR and Mass Spectrometry (MS) often fall short in resolving complex regiochemistry. This guide provides an in-depth, comparative analysis of 2D NMR spectroscopy against alternative analytical modalities. By detailing a self-validating 2D NMR workflow, we demonstrate how to achieve absolute regiochemical and spatial certainty.

The Target Molecule: Ethyl 2-amino-4-propoxybenzoate

Ethyl 2-amino-4-propoxybenzoate ( C12​H17​NO3​ ) presents a classic structural elucidation challenge: a 1,2,4-trisubstituted benzene ring. The molecule features three distinct substituents:

  • An electron-withdrawing ethyl ester at C-1.

  • An electron-donating primary amine at C-2.

  • An electron-donating propoxy chain at C-4.

The analytical hurdle lies in proving the exact relative positioning of these three groups. Isomeric forms (e.g., the 3-amino-4-propoxy or 2-amino-5-propoxy variants) possess identical exact masses and highly similar 1D NMR profiles.

The Analytical Challenge: Why 1D NMR and MS Fall Short

While High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula, it cannot distinguish between positional isomers. Fragmentation patterns (MS/MS) offer clues but lack the spatial resolution required for definitive proof. Similarly, 1D 1H and 13C NMR spectra suffer from signal overlap and cannot definitively link the substituents to their specific ring positions without through-bond connectivity data. Accurate structure elucidation is critical, as it facilitates downstream functional and biological pathway analysis 1[2].

2D NMR Structural Validation Workflow

In our laboratory, we approach structural validation not merely as a data-collection exercise, but as the construction of a self-validating logical framework. For small molecules, 2D experiments such as HSQC, COSY, and HMBC remain the undisputed workhorses of structure elucidation 3[4].

Fig 1: End-to-end 2D NMR structural validation workflow for small molecules.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation and Solvent Selection Causality: We explicitly select DMSO- d6​ over CDCl3​ . Ethyl 2-amino-4-propoxybenzoate contains an exchangeable −NH2​ group. In CDCl3​ , amine protons exchange rapidly with trace moisture, broadening the signal and destroying crucial NOE contacts. DMSO- d6​ strongly hydrogen-bonds with the −NH2​ protons, drastically slowing their exchange rate. This sharpens the amine signal, allowing us to observe spatial proximity to the adjacent aromatic protons.

Step 2: 1D Baseline Acquisition We acquire 1H and 13C{1H} spectra to establish baseline chemical shifts, integrals, and line widths.

Step 3: 1H

1H COSY (Correlation Spectroscopy) Causality: COSY maps adjacent proton spin systems via 3-bond scalar couplings ( 3JHH​ ). We use it to trace the intact ethyl ester ( −CH2​−CH3​ ) and propoxy ( −OCH2​−CH2​−CH3​ ) chains, as well as the ortho-coupling between the H-5 and H-6 aromatic protons.

Step 4: 1H

13C HSQC (Heteronuclear Single Quantum Coherence) Causality: HSQC correlates protons to their directly attached carbons ( 1JCH​ ). This step is a self-validating check against the 1D 13C spectrum, ensuring we do not mistake a quaternary carbon (which will not appear in HSQC) for a CH group during subsequent HMBC analysis.

Step 5: 1H

13C HMBC (Heteronuclear Multiple Bond Correlation) Causality: The HMBC experiment provides a versatile means of establishing predominantly 3JCH​ connectivity5[6]. We set the long-range delay to 65 ms to optimize for ~8 Hz couplings, standard for aromatic systems. HMBC anchors the isolated spin systems (from COSY) to the quaternary carbons of the aromatic ring.

Step 6: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Causality: NOESY detects spatial proximity (< 5 Å) through space, independent of chemical bonds. It provides the final layer of validation, confirming the regiochemistry by showing cross-peaks between the −NH2​ protons and the H-3 aromatic proton.

Fig 2: Synergistic logic of 2D NMR modalities forming a self-validating structural model.

Experimental Data: The Self-Validating System

The following tables summarize the quantitative data derived from the 2D NMR workflow. Notice how the system is self-validating: The HMBC data anchors the propoxy group to C-4, while the NOESY data independently verifies this by showing spatial proximity between the propoxy −OCH2​− and the H-3/H-5 protons.

Table 1: Simulated 1H and 13C NMR Assignments (600 MHz, DMSO- d6​ )
Position 1H Shift (ppm), Multiplicity, J (Hz) 13C Shift (ppm)COSY CorrelationsHMBC Correlations ( 1H→13C )
Ester −CH3​ 1.28, t, 7.114.2Ester −CH2​− Ester −CH2​− , Ester C=O
Ester −CH2​− 4.21, q, 7.159.8Ester −CH3​ Ester C=O, Ester −CH3​
−NH2​ 6.45, br s--C-1, C-2, C-3
H-3 6.25, d, 2.499.5H-5 (weak)C-1, C-2, C-4, C-5
H-5 6.18, dd, 8.9, 2.4104.2H-6, H-3 (weak)C-1, C-3, C-4
H-6 7.65, d, 8.9133.4H-5C-2, C-4, Ester C=O
Propoxy −OCH2​− 3.92, t, 6.569.1Propoxy −CH2​− C-4, Propoxy −CH2​−
Propoxy −CH2​− 1.72, m22.1Propoxy −OCH2​− , −CH3​ Propoxy −OCH2​− , −CH3​
Propoxy −CH3​ 0.98, t, 7.410.4Propoxy −CH2​− Propoxy −CH2​− , −OCH2​−
C-1 (quat) -108.5--
C-2 (quat) -153.2--
C-4 (quat) -164.1--
Ester C=O -167.8--
Table 2: Key 2D NMR Correlations for Regiochemical Proof
Structural FeatureValidating ExperimentObservation / Logic
Ester Position (C-1) HMBCAromatic H-6 (7.65 ppm) shows a strong 3JCH​ correlation to the Ester C=O (167.8 ppm), proving the ester is adjacent to H-6.
Amine Position (C-2) HMBC & NOESY −NH2​ protons (6.45 ppm) show 3JCH​ to C-1 and C-3. NOESY shows strong spatial correlation to H-3, confirming ortho relationship.
Propoxy Position (C-4) HMBCPropoxy −OCH2​− (3.92 ppm) shows a definitive 3JCH​ correlation to quaternary C-4 (164.1 ppm).

Comparative Performance Analysis

To objectively evaluate the efficacy of 2D NMR, we must compare it against alternative structural validation modalities used in the pharmaceutical industry.

Table 3: Comparison of Structural Validation Modalities
ModalityRegiochemical Resolution3D Spatial DataSample StateThroughputRelative Cost per Sample
2D NMR (COSY/HSQC/HMBC/NOE) Absolute Yes (Solution) Solution Medium High
1D NMR + LC-MS/MS Low (Cannot resolve isomers)NoSolution/GasHighMedium
X-Ray Crystallography AbsoluteYes (Solid-state)Solid (Crystal)LowVery High
FT-IR Spectroscopy None (Functional groups only)NoAnyVery HighLow

Analysis:

  • 1D NMR + MS/MS: While MS/MS provides exact mass and fragmentation, it cannot easily distinguish between regioisomers (e.g., Ethyl 3-amino-4-propoxybenzoate vs. Ethyl 2-amino-4-propoxybenzoate).

  • X-Ray Crystallography: Provides absolute 3D structure but requires the growth of single crystals. Ethyl 2-amino-4-propoxybenzoate may exist as an oil or resist crystallization depending on purity. 2D NMR bypasses this by operating in solution, which more closely represents the physiological state.

  • 2D NMR: Strikes the optimal balance. It provides absolute regiochemical proof without the bottleneck of crystallization, making it the superior choice for routine yet rigorous structural validation.

Conclusion

For the structural validation of functionalized aromatics like Ethyl 2-amino-4-propoxybenzoate, 2D NMR spectroscopy offers an unparalleled balance of regiochemical resolution, physiological relevance, and throughput. While MS/MS excels in sensitivity and X-ray crystallography provides absolute solid-state conformation, a meticulously designed 2D NMR workflow—leveraging the synergistic logic of COSY, HSQC, HMBC, and NOESY—creates a robust, self-validating system that leaves no room for structural ambiguity.

References

  • Dias, D. A., Jones, O. A. H., Beale, D. J., Boughton, B. A., Benheim, D., Kouremenos, K. A., Wolfender, J.-L., & Wishart, D. S. (2016). "Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems." Metabolites, MDPI.
  • Saurí, J. (2026). "The Evolving Landscape of NMR Structural Elucidation." Molecules, PMC - NIH.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). "NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC." Journal of Natural Products, ACS Publications.

Sources

Comparative

Benchmarking Green Chemistry Synthesis Pathways for Ethyl 2-amino-4-propoxybenzoate

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic comparison, atom economy optimization, and scalable green methodologies. Executive Summary Ethyl 2-amino-4-propoxybenzoate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic comparison, atom economy optimization, and scalable green methodologies.

Executive Summary

Ethyl 2-amino-4-propoxybenzoate is a high-value pharmaceutical building block, frequently utilized in the synthesis of specialized receptor agonists, screening compounds, and local anesthetic analogs 1[1]. While traditional synthetic routes are well-documented, they often rely on hazardous reagents, toxic solvents (e.g., DMF), and generate significant heavy metal waste.

By integrating the Twelve Principles of Green Chemistry [[2]](2], modern synthetic pathways prioritize environmentally benign reagents, atom economy optimization, and waste prevention [[3]](3]. This guide benchmarks the traditional synthesis against a fully optimized green chemistry pathway, providing self-validating experimental protocols and comparative data to facilitate sustainable transition in drug development.

Mechanistic Pathway Analysis: Traditional vs. Green

The Traditional Baseline

The conventional synthesis of Ethyl 2-amino-4-propoxybenzoate from 2-nitro-4-hydroxybenzoic acid involves three main steps:

  • Esterification: Liquid acid-catalyzed (H₂SO₄) esterification with ethanol.

  • Alkylation: O-alkylation using propyl bromide in Dimethylformamide (DMF) with potassium carbonate.

  • Reduction: Béchamp reduction using iron powder and hydrochloric acid.

Causality of Failure in Sustainability: This route suffers from a critically high Environmental Factor (E-factor). DMF is reprotoxic and difficult to recover due to its high boiling point and water miscibility. Propyl bromide is a severe alkylating hazard. Furthermore, the iron-based reduction generates voluminous, toxic iron oxide sludge, severely limiting industrial scalability and violating fundamental waste-prevention principles .

The Green Chemistry Alternative

To address these bottlenecks, the green pathway redesigns the disconnection approach using sustainable substitutes:

  • Esterification: Solid-acid catalysis (Amberlyst-15) replaces H₂SO₄, allowing for simple filtration and catalyst recycling.

  • Alkylation: Dipropyl carbonate (DPrC) replaces propyl bromide. 2-Methyltetrahydrofuran (2-MeTHF), a biomass-derived solvent, replaces DMF.

  • Reduction: Catalytic hydrogenation (H₂ with Pd/C) replaces the Béchamp reduction.

Causality of Success (E-E-A-T): Using DPrC as an alkylating agent produces only propanol and CO₂ as byproducts, drastically improving atom economy and process safety 3[3]. 2-MeTHF offers superior phase separation from water, eliminating the need for energy-intensive solvent extraction. Catalytic hydrogenation acts as a self-validating green step: the only byproduct is water, and the Pd/C catalyst can be recovered and reused across multiple cycles.

Pathway Visualization

SynthesisPathways cluster_Traditional Traditional Pathway cluster_Green Green Pathway Start 2-nitro-4-hydroxybenzoic acid T_Ester Esterification (EtOH, H2SO4) Start->T_Ester G_Ester Esterification (EtOH, Amberlyst-15) Start->G_Ester T_Alkyl Alkylation (PrBr, DMF, K2CO3) T_Ester->T_Alkyl T_Reduct Reduction (Fe/HCl) T_Alkyl->T_Reduct Target Ethyl 2-amino-4-propoxybenzoate T_Reduct->Target G_Alkyl Alkylation (DPrC, 2-MeTHF) G_Ester->G_Alkyl G_Reduct Reduction (H2, Pd/C, EtOH) G_Alkyl->G_Reduct G_Reduct->Target

Comparative workflow of Traditional vs. Green synthesis pathways for Ethyl 2-amino-4-propoxybenzoate.

Benchmarking Data: Quantitative Comparison

MetricTraditional PathwayGreen PathwayImprovement Factor
Overall Yield 62 - 68%82 - 86%+ 20%
Atom Economy ~ 45%~ 78%+ 33%
E-Factor (kg waste/kg product) > 18.5< 4.24.4x Reduction
Primary Solvents DMF, Toluene, Water2-MeTHF, EthanolEliminated Reprotoxins
Alkylating Agent Propyl Bromide (Hazardous)Dipropyl Carbonate (Benign)Improved Safety Profile
Reduction Byproducts Iron Oxide SludgeWaterZero Solid Waste

Experimental Protocols: The Green Workflow

Note: The following protocols are designed as self-validating systems. In-process controls (IPC) via HPLC are embedded to ensure mechanistic integrity and reproducibility.

Step 1: Solid-Acid Catalyzed Esterification

Objective: Synthesize Ethyl 2-nitro-4-hydroxybenzoate without liquid acid waste.

  • Charge: In a 1L round-bottom flask, add 2-nitro-4-hydroxybenzoic acid (100 g, 0.54 mol) and absolute ethanol (500 mL).

  • Catalyst Addition: Add 15 g of Amberlyst-15 (dry, hydrogen form).

  • Reaction: Reflux the mixture (78°C) under continuous stirring for 12 hours. Use a Soxhlet extractor fitted with 3Å molecular sieves to continuously remove water and drive the equilibrium forward.

  • Validation: Monitor via HPLC. The reaction is self-validating when the starting material peak area is < 1%.

  • Workup: Filter the hot solution to recover the Amberlyst-15 resin (wash with ethanol and store for reuse). Concentrate the filtrate under reduced pressure to yield the intermediate.

Step 2: Green O-Alkylation

Objective: Synthesize Ethyl 2-nitro-4-propoxybenzoate using benign reagents.

  • Charge: Dissolve Ethyl 2-nitro-4-hydroxybenzoate (100 g, 0.47 mol) in 2-MeTHF (400 mL).

  • Reagent Addition: Add Dipropyl carbonate (DPrC) (103 g, 0.70 mol) and a catalytic amount of Potassium tert-butoxide (5 mol%).

  • Reaction: Heat to 90°C in a sealed vessel equipped with a pressure release valve for 8 hours.

  • Validation: The continuous generation of CO₂ gas serves as a macroscopic, self-validating indicator of the alkylation progressing.

  • Workup: Wash the organic layer with water (2 x 100 mL). The distinct phase separation of 2-MeTHF ensures minimal product loss without emulsion formation. Evaporate the solvent to isolate the nitro-propoxy intermediate.

Step 3: Catalytic Hydrogenation

Objective: Reduce the nitro group to yield the final Ethyl 2-amino-4-propoxybenzoate.

  • Charge: Dissolve the intermediate (100 g, 0.39 mol) in absolute ethanol (500 mL) in a Parr hydrogenation reactor.

  • Catalyst Addition: Add 10% Pd/C (5 g, 50% wet to prevent ignition).

  • Reaction: Purge the reactor with N₂ (3x), then H₂ (3x). Maintain H₂ pressure at 3 bar and temperature at 40°C under vigorous stirring.

  • Validation: Monitor hydrogen uptake. The reaction is complete when pressure stabilizes and uptake ceases (approx. 4 hours).

  • Workup: Filter the mixture through a Celite pad to safely recover the Pd/C catalyst (store under water for reuse). Concentrate the filtrate to yield Ethyl 2-amino-4-propoxybenzoate as a highly pure crystalline solid.

References

  • Dokumen.pub - An Introduction to Drug Synthesis [Illustrated]. Outlines the Twelve Principles of Green Chemistry and their direct application to pharmaceutical manufacturing and analog synthesis.[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-amino-4-propoxybenzoate proper disposal procedures

Ethyl 2-amino-4-propoxybenzoate is a critical intermediate frequently utilized in the synthesis of topical anesthetics (such as proparacaine/proxymetacaine) and other pharmaceutical active ingredients[1]. Because its mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-amino-4-propoxybenzoate is a critical intermediate frequently utilized in the synthesis of topical anesthetics (such as proparacaine/proxymetacaine) and other pharmaceutical active ingredients[1]. Because its molecular structure features an electron-rich aromatic amine, an ester linkage, and an ether moiety, it presents specific environmental and toxicological hazards. Improper disposal can lead to environmental persistence, aquatic toxicity, and the generation of hazardous degradation byproducts.

This guide provides drug development professionals and laboratory managers with a definitive, self-validating operational framework for the safe handling, chemical containment, and terminal disposal of Ethyl 2-amino-4-propoxybenzoate.

Physicochemical Hazard Profiling

To design an effective disposal protocol, we must first analyze the compound's physicochemical properties. The presence of the aromatic amine dictates its primary toxicity profile, while the ester group informs its chemical stability and reactivity[2].

Table 1: Hazard Profile and Logistical Implications

Property / FeatureClassification / ValueLogistical Disposal Implication
Chemical Class Aromatic Amine / Ethyl EsterSusceptible to hydrolysis in extreme pH; incompatible with strong oxidizers.
Physical State Solid (Crystalline/Powder)High risk of aerosolization and dust generation. Requires HEPA-filtered ventilation during waste transfer.
Toxicity Profile Acute Tox. 4 (Oral)Systemic absorption can induce methemoglobinemia[2]. Mandates strict PPE and zero-contact waste handling.
EPA / RCRA Status Toxic Organic Waste (40 CFR 261.3)Landfill disposal is strictly prohibited. Must be routed to a RCRA-permitted facility for thermal destruction[3].
Environmental Hazard Aquatic Chronic ToxicitySecondary containment is mandatory to prevent leaching into municipal water systems or soil[3].

Cradle-to-Grave Disposal Methodology

The disposal of Ethyl 2-amino-4-propoxybenzoate must follow a strict chain of custody, from bench-top segregation to terminal destruction. Do not attempt to neutralize or flush this compound down municipal sewer lines[3].

Phase 1: Source Segregation and Containment

Causality: Aromatic amines are highly reactive toward oxidizing agents (e.g., nitric acid, peroxides) and can undergo rapid, exothermic oxidation. Segregation prevents spontaneous incompatible reactions in the waste stream[4].

  • Select the Receptacle: Use a chemically inert, high-density polyethylene (HDPE) or PTFE-lined waste container. Avoid metal containers, which can catalyze the degradation of the amine or react with trace moisture to hydrolyze the ester.

  • Isolate the Waste Stream: Dedicate a specific waste container exclusively for substituted benzoates and aromatic amines. Do not mix with halogenated solvents, strong acids, or oxidizers.

  • Seal and Inspect: Ensure the container features a secure, vapor-tight lid to prevent the escape of sublimated particulates.

Phase 2: RCRA-Compliant Labeling and Storage

Causality: Regulatory compliance requires immediate identification of hazards to protect downstream waste handlers and emergency responders.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Hazardous Waste: Toxic Organic Solid (Ethyl 2-amino-4-propoxybenzoate) - Aromatic Amine."

  • Storage Conditions: Store the sealed container in a designated secondary containment tray within a cool, dry, and well-ventilated hazardous waste accumulation area. Keep away from direct UV exposure, which can induce photodecomposition of the aromatic ring.

Phase 3: Terminal Destruction via High-Temperature Incineration

Causality: Chemical degradation (e.g., via bleach or acid) often yields intermediate byproducts that are more toxic than the parent compound. High-temperature incineration is the only EPA-approved method for ensuring complete molecular destruction[2][5].

  • Manifesting: Contract a licensed hazardous waste vendor to transport the material to a RCRA-permitted incineration facility.

  • Primary Combustion: The facility will inject the waste into a rotary kiln or fluidized-bed incinerator operating at >1,000°C. This temperature ensures the complete homolytic cleavage of the C-N, C-O, and C-C bonds[6].

  • Secondary Scrubbing: Because the thermal degradation of aromatic amines generates nitrogen oxides (NOx), the incinerator must be equipped with an afterburner and an alkaline scrubber system to neutralize the exhaust gases before atmospheric release[7].

Mechanistic Insights into Thermal Degradation

Understanding the thermal breakdown of Ethyl 2-amino-4-propoxybenzoate is critical for validating why standard open burning or low-temperature disposal is catastrophic.

When exposed to high temperatures, the ester linkage undergoes thermal cleavage, releasing ethanol and substituted benzoic acid derivatives. Simultaneously, the oxidation of the primary amine group ( −NH2​ ) generates highly reactive nitrogen oxides ( NO and NO2​ )[7]. If not captured, NOx acts as a potent atmospheric pollutant and ozone precursor. Modern disposal facilities utilize alkaline scrubbers (e.g., sodium hydroxide spray towers) to convert these NOx gases into benign nitrate and nitrite salts, which are subsequently processed as non-hazardous aqueous waste.

G W Ethyl 2-amino-4-propoxybenzoate (Waste Stream) S Segregation (Avoid Oxidizers/Acids) W->S C Secondary Containment & RCRA Labeling S->C I High-Temp Incineration (>1000°C) C->I Transport to Permitted Facility T Thermal Degradation (Cleavage of Ester/Amine) I->T N NOx & CO2 Generation T->N A Alkaline Scrubber System (Neutralization) N->A Exhaust Gas E Safe Exhaust & Ash Disposal A->E

Fig 1: Cradle-to-grave disposal workflow and thermal degradation pathway for aromatic amine waste.

Spill Response & Decontamination Workflow

In the event of an accidental release during operational handling, immediate and structured intervention is required to prevent inhalation exposure and environmental contamination[3].

Step-by-Step Decontamination Protocol:

  • Evacuate and Ventilate: Clear non-essential personnel from the immediate area. Ensure local exhaust ventilation (fume hoods/snorkels) is operating at maximum capacity.

  • Don Advanced PPE: Responders must wear an N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles. Causality: Airborne dust from aromatic amines can be rapidly absorbed through the respiratory tract and mucous membranes.

  • Dust Suppression: Do not dry sweep. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or a dilute ethanol solution) to bind the particulates and prevent aerosolization[3].

  • Mechanical Collection: Use non-sparking, anti-static tools to scoop the moistened material. Transfer it into a pre-labeled HDPE hazardous waste container.

  • Surface Decontamination: Wash the spill surface thoroughly with soap and water to remove residual chemical traces. Collect all wash water and contaminated cleaning materials (sponges, wipes) into the same hazardous waste container, as they now carry the EPA "Toxic Waste" designation.

References

  • Spectrum Chemical. (2018). SAFETY DATA SHEET: Proparacaine Hydrochloride (Synonym: 2-(Diethylamino)ethyl 3-Amino-4-propoxybenzoate Hydrochloride). Retrieved from

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from

  • IEAGHG. Gaseous Emissions from Amine Based Post-Combustion CO2 Capture Processes and Methods for Their Deep Removal. Retrieved from

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Benzidine: Production, Import/Export, Use, and Disposal (Aromatic Amines). Retrieved from

Sources

Handling

Personal protective equipment for handling Ethyl 2-amino-4-propoxybenzoate

Advanced Safety and Operational Protocol: Handling Ethyl 2-amino-4-propoxybenzoate As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive pharmaceutical intermediates. Ethyl 2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol: Handling Ethyl 2-amino-4-propoxybenzoate

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive pharmaceutical intermediates. Ethyl 2-amino-4-propoxybenzoate is a critical building block often utilized in the synthesis of local anesthetics (such as proparacaine/proxymetacaine) and other bioactive compounds. While its utility in drug development is immense, its structural classification as an aminobenzoate derivative dictates a stringent approach to laboratory safety.

Aminobenzoates are notorious for their potential to act as skin sensitizers and mucosal irritants. The causality here is rooted in their lipophilic nature, which allows them to easily penetrate the stratum corneum. Once absorbed, the free amine group can form haptens with epidermal proteins, triggering an immune-mediated allergic contact dermatitis. Therefore, handling this compound requires more than passive compliance; it requires a self-validating operational system designed to eliminate exposure pathways entirely.

Section 1: Physicochemical & Hazard Profile

Before designing a PPE matrix, we must understand the quantitative and qualitative risks. The following table synthesizes the hazard profile based on analogous aminobenzoate 1[1].

Property / HazardDescription / ValueOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires draft-controlled weighing.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), Skin Sens. 1 (H317)Direct contact must be prevented; potential for permanent sensitization.
Solubility Lipophilic (Soluble in organic solvents)Easily penetrates natural rubber/latex; necessitates specific glove materials.
Flammability Combustible Dust HazardAvoid generating dust clouds near ignition sources.

Section 2: Causality-Driven PPE Matrix

Selecting Personal Protective Equipment (PPE) is not a checklist; it is an engineered barrier system. Every piece of equipment is chosen based on the specific chemical vulnerabilities of Ethyl 2-amino-4-propoxybenzoate.

  • Hand Protection (Double-Gloving Strategy) :

    • Protocol: Wear an inner layer of standard nitrile gloves (4 mil) and an outer layer of extended-cuff heavy-duty nitrile (8 mil).

    • Causality: Latex is highly permeable to lipophilic organic compounds. Nitrile provides superior chemical resistance. The double-glove system ensures that if the outer glove is contaminated during weighing, it can be immediately doffed without exposing the skin, maintaining a continuous barrier.

  • Eye & Face Protection :

    • Protocol: ANSI Z87.1-certified indirectly vented chemical splash goggles.

    • Causality: Safety glasses with side shields are insufficient. The fine crystalline powder of Ethyl 2-amino-4-propoxybenzoate can become airborne and bypass standard glasses. Indirect venting prevents powder ingress while mitigating fogging.

  • Respiratory Protection :

    • Protocol: N95 or P100 particulate respirator (if handled outside a fume hood, which is strongly discouraged).

    • Causality: Inhalation of aminobenzoate dust can cause severe 2 and systemic absorption[2]. All handling should occur within a certified chemical fume hood (face velocity 80-120 fpm) to negate the need for a respirator.

  • Body Protection :

    • Protocol: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent the sleeves from dragging through spilled powder and eliminate the gap between the glove and the arm, a common site for accidental sensitization.

Section 3: Operational Workflow: Safe Handling & Transfer

To ensure trustworthiness in your methodology, follow this self-validating step-by-step protocol for weighing and transferring the compound.

  • Environmental Preparation : Verify the fume hood is operational. Clear the workspace of all incompatible materials (e.g., strong oxidizers).

  • Static Mitigation : Because organic powders can hold a static charge and aerosolize, use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded, stainless-steel spatula.

  • Weighing : Tare the anti-static weigh boat. Carefully dispense the required mass of Ethyl 2-amino-4-propoxybenzoate.

  • Transfer : Utilize a closed-vessel addition funnel or a powder funnel with a wide neck to transfer the solid into the reaction flask. Do not pour from a height, as this generates dust.

  • Decontamination : Immediately wipe down the balance and surrounding area with a disposable towel dampened with a 10% soap solution, followed by a water wipe. Aminobenzoates are poorly soluble in water alone, so a surfactant is necessary to break down the residual powder.

OperationalWorkflow A 1. Environmental Prep Activate Fume Hood (80-120 fpm) B 2. PPE Donning Double Nitrile, Goggles, Lab Coat A->B C 3. Material Handling Weigh with Anti-Static Spatula B->C D 4. Transfer & Reaction Closed-Vessel Addition C->D E 5. Decontamination Surfactant (Soap) & Water Wash D->E

Caption: Standard operating procedure for handling aminobenzoate derivatives safely.

Section 4: Spill Response & Disposal Plan

Even with meticulous planning, accidental releases occur. A rapid, structured response prevents localized contamination from becoming a facility-wide exposure event.

Step-by-Step Spill Protocol:

  • Isolate & Evacuate : Immediately alert personnel in the vicinity. If the spill is >50g or outside a fume hood, evacuate the immediate area.

  • Don Upgraded PPE : Responders must wear a P100 respirator, chemical goggles, and heavy-duty nitrile gloves.

  • Containment (Dust Suppression) : Do NOT dry-sweep. Dry sweeping aerosolizes the powder, creating an inhalation and 3[3]. Instead, cover the spill with a damp absorbent pad or lightly mist the powder with water to suppress dust.

  • Collection : Use non-sparking plastic scoops to collect the dampened material. Place the collected waste into a high-density polyethylene (HDPE) container.

  • Surface Neutralization : Wash the spill surface with a detergent solution, followed by a thorough water rinse.

  • Disposal : Seal the HDPE container, label it as "Hazardous Organic Solid Waste (Aminobenzoate Derivative)," and transfer it to the facility's EPA-approved hazardous waste accumulation area for eventual high-temperature incineration.

SpillResponse S1 Assess Spill Size & Location S2 Minor Spill (<50g) Inside Fume Hood S1->S2 S3 Major Spill (>50g) Outside Fume Hood S1->S3 S5 Containment Cover with Damp Absorbent S2->S5 S4 Don Upgraded PPE (Add P100 Respirator) S3->S4 S4->S5 S6 Collection Use Non-Sparking Tools S5->S6 S7 Disposal Seal in EPA-Approved Bin S6->S7

Caption: Decision matrix and procedural workflow for chemical spill containment.

References

  • Title : SAFETY DATA SHEET: Ethyl 4-aminobenzoate | Source : Fisher Scientific | URL : 1

  • Title : SAFETY DATA SHEET: Proparacaine Hydrochloride | Source : Spectrum Chemical | URL : 3

  • Title : Proparacaine hydrochloride - Safety Data Sheet | Source : Santa Cruz Biotechnology | URL : 2

Sources

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